1-(5-Chloro-2-methylpyridin-3-yl)ethanone chemical structure
An In-Depth Technical Guide to the Structural and Synthetic Profiling of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly fun...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Structural and Synthetic Profiling of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine derivatives serve as indispensable building blocks. 1-(5-Chloro-2-methylpyridin-3-yl)ethanone (Molecular Formula: C8H8ClNO) represents a privileged scaffold, combining the metabolic stability of a halogenated heterocycle with the versatile reactivity of an acetyl group. This whitepaper provides a rigorous analysis of its physicochemical properties, structural causality, and field-proven synthetic methodologies, designed for researchers and drug development professionals.
Structural and Physicochemical Profiling
The architectural utility of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone lies in the precise spatial arrangement of its substituents, which exert a "push-pull" electronic effect across the pyridine core.
The Pyridine Core: Acts as a foundational hydrogen-bond acceptor, critical for interacting with the hinge regions of target kinases.
C5-Chlorine Substitution: The introduction of a chlorine atom at the C5 position serves two primary functions. First, its inductive electron-withdrawing nature modulates the electron density of the ring, increasing overall lipophilicity. Second, it acts as a metabolic block, preventing rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes at a typically vulnerable position [1].
C2-Methyl Group: This electron-donating group provides steric shielding adjacent to the pyridine nitrogen. This steric bulk finely tunes the basicity (pKa) of the nitrogen, reducing the likelihood of unwanted N-oxidation and mitigating off-target toxicity.
C3-Acetyl Handle: The acetyl moiety is the primary vector for downstream functionalization, serving as an electrophilic center for condensation reactions to form complex bi-heterocyclic systems (e.g., pyrazolo-pyridines).
Quantitative Data Summary
Below is a consolidated table of the compound's core physicochemical parameters, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior.
Property
Value
Clinical / Synthetic Relevance
IUPAC Name
1-(5-Chloro-2-methylpyridin-3-yl)ethanone
Standardized nomenclature
Molecular Formula
C8H8ClNO
Stoichiometric baseline
Molecular Weight
169.61 g/mol
High ligand efficiency potential
SMILES String
CC(=O)c1cc(Cl)cnc1C
In silico modeling / docking
H-Bond Donors
0
Favorable for passive permeability
H-Bond Acceptors
2 (N, O)
Kinase hinge-binding capability
Rotatable Bonds
1
Low entropic penalty upon binding
Synthetic Methodologies: The Causality of Experimental Choices
The Challenge: Direct Friedel-Crafts acylation of a pyridine ring is notoriously difficult. The electron-deficient nature of the pyridine core, combined with the tendency of the basic nitrogen to complex with Lewis acid catalysts (e.g., AlCl3), effectively halts electrophilic aromatic substitution.
The Solution: To bypass this limitation, modern synthetic protocols rely on Palladium-catalyzed cross-coupling strategies. The most robust method for installing an acetyl group onto an electron-deficient heterocycle is the Stille Coupling using an acetyl anion equivalent, specifically tributyl(1-ethoxyvinyl)tin [2]. This reagent smoothly couples with aryl halides and, upon mild acidic hydrolysis, unmasks the desired ketone [3].
This protocol describes the conversion of 3-bromo-5-chloro-2-methylpyridine to 1-(5-Chloro-2-methylpyridin-3-yl)ethanone. It is engineered as a self-validating system, incorporating a critical tin-removal step.
Degassing: Dissolve 3-bromo-5-chloro-2-methylpyridine in anhydrous toluene. Sparge the solution with dry Nitrogen (N2) or Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) catalyst.
Coupling: Add Pd(PPh3)4 and tributyl(1-ethoxyvinyl)tin to the reaction vessel. Heat the mixture to 90–100 °C under an inert atmosphere for 12–16 hours. Causality: The elevated temperature is required to overcome the activation energy barrier of the transmetalation step in the Stille cycle.
Hydrolysis: Cool the reaction to room temperature. Add 1M HCl and stir vigorously for 2 hours. Causality: The initial Stille coupling yields an intermediate enol ether. The acidic aqueous environment rapidly hydrolyzes this ether to the target methyl ketone.
Tin Scavenging (Critical Step): Neutralize the mixture with saturated NaHCO3. Add a 10% aqueous solution of Potassium Fluoride (KF) and stir for 30 minutes. Causality: Organotin byproducts are highly toxic and notoriously difficult to separate via standard chromatography. KF reacts with tributyltin species to form tributyltin fluoride (Bu3SnF), an insoluble polymeric solid that can be easily removed by filtration through a Celite pad.
Isolation: Extract the filtrate with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 1-(5-Chloro-2-methylpyridin-3-yl)ethanone.
Once synthesized, the acetyl group of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone acts as a springboard for creating complex pharmacological agents. Condensation with hydrazines, for instance, rapidly yields pyrazolo-pyridine systems—a motif frequently found in FDA-approved oncology drugs.
Synthetic workflow and downstream diversification of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone.
Conclusion
1-(5-Chloro-2-methylpyridin-3-yl)ethanone is a highly optimized chemical intermediate. By understanding the causality behind its structural features—such as the metabolic protection afforded by the C5-chlorine and the steric tuning of the C2-methyl—medicinal chemists can better predict its behavior in biological systems. Furthermore, mastering the nuances of its synthesis, particularly the management of organotin byproducts during Stille coupling, ensures scalable and high-purity access to this critical scaffold.
References
Google Patents. "US6982274B2 - 1H-indazole compound.
Exploratory
Introduction: The Pyridine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Properties of 5-chloro-2-methyl-3-acetylpyridine Derivatives The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous phar...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Properties of 5-chloro-2-methyl-3-acetylpyridine Derivatives
The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules make it a privileged core for designing novel therapeutic agents. Within this vast chemical space, derivatives of 5-chloro-2-methyl-3-acetylpyridine represent a particularly compelling class of molecules. The strategic placement of a chloro group at the 5-position, a methyl group at the 2-position, and an acetyl moiety at the 3-position creates a versatile template for chemical modification, enabling the exploration of diverse biological targets.
The chlorine atom, a common halogen in pharmaceuticals, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, through halogen bonding and other interactions.[1] The methyl group can enhance binding through hydrophobic interactions and influence the molecule's conformation. The acetyl group, a key reactive handle, serves as a primary point for derivatization, allowing for the synthesis of extensive libraries of related compounds such as chalcones, imines (Schiff bases), and other heterocyclic systems.[2][3]
This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, physicochemical properties, spectroscopic characterization, and promising biological activities of 5-chloro-2-methyl-3-acetylpyridine derivatives. It aims to provide both foundational knowledge and field-proven insights to accelerate research and development in this area.
Physicochemical Properties of the Core Scaffold
The parent 5-chloro-2-methylpyridine scaffold possesses a unique combination of properties that make it an attractive starting point for drug design.[4] The introduction of the acetyl group at the 3-position further refines these characteristics, providing a balance of lipophilicity and polarity. Understanding these properties is crucial for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of its derivatives.
Property
Predicted/Experimental Value (for related compounds)
Significance in Drug Development
Molecular Weight
~171.6 g/mol (for the core)
Adherence to Lipinski's Rule of Five for oral bioavailability.
Provides an indication of crystal lattice energy and stability.
Hydrogen Bond Acceptors
2 (Pyridine Nitrogen, Carbonyl Oxygen)
Potential for specific interactions with biological targets.
Synthesis and Derivatization Strategies
The synthesis of 5-chloro-2-methyl-3-acetylpyridine derivatives typically involves a multi-step process, beginning with the construction of the substituted pyridine ring, followed by functionalization. The acetyl group is the primary site for diversification.
General Synthetic Workflow
A common approach starts with commercially available pyridines, which are subjected to chlorination and methylation reactions.[8] The acetyl group can be introduced via Friedel-Crafts acylation or related methods. Once the core scaffold is obtained, derivatization can proceed. A prominent and versatile method for derivatization is the Claisen-Schmidt condensation , which involves the reaction of the acetyl group with various aromatic or heteroaromatic aldehydes in the presence of a base (like NaOH or KOH) to form α,β-unsaturated ketones, commonly known as chalcones.[3]
Caption: General workflow for synthesis and derivatization.
This protocol describes a representative synthesis of a chalcone derivative from 5-chloro-2-methyl-3-acetylpyridine.
Reactant Preparation: Dissolve 1.0 equivalent of 5-chloro-2-methyl-3-acetylpyridine and 1.1 equivalents of a selected aromatic aldehyde in a suitable solvent such as ethanol or methanol.
Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of a base (e.g., 40% KOH or NaOH) dropwise with continuous stirring.[3] The causality here is that the base deprotonates the α-carbon of the acetyl group, forming an enolate which then acts as a nucleophile.
Reaction: Allow the mixture to stir at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. This can take several hours.
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.[3] If a solid precipitate forms, it is collected by vacuum filtration. The mixture can be acidified with dilute HCl to facilitate precipitation.
Purification: The crude solid is washed with cold water to remove residual base and salts. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure chalcone derivative.[3]
Spectroscopic Characterization
Unambiguous structure determination is critical. The following are characteristic spectroscopic data for these derivatives.
¹H NMR: Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The methyl protons (CH₃) resonate upfield as a singlet around δ 2.4-2.8 ppm. For chalcone derivatives, the vinylic protons (-CH=CH-) appear as doublets in the δ 7.0-8.0 ppm range with a characteristic coupling constant (J ≈ 15-17 Hz) for the trans configuration.[3]
¹³C NMR: The carbonyl carbon (C=O) of the acetyl group or chalcone is highly deshielded, appearing around δ 180-195 ppm.[3] Carbons of the pyridine ring are observed between δ 120-160 ppm.
FT-IR: A strong absorption band for the C=O stretch is prominent between 1650-1690 cm⁻¹.[3][9] C=C stretching vibrations for the aromatic rings and the chalcone double bond are seen in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a characteristic [M+2] peak, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[3]
Biological Activities and Therapeutic Potential
Derivatives of the 5-chloro-2-methyl-3-acetylpyridine scaffold have shown a remarkable breadth of biological activities, positioning them as promising leads for drug development in several therapeutic areas.
Anticancer Activity
A significant body of research points to the potent cytotoxic effects of related chloro-heterocyclic compounds against various cancer cell lines.[10][11] One of the key mechanisms involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Phosphoinositide 3-kinase (PI3K) pathway.
PI3K-δ Inhibition: Certain chloro-substituted quinazolinone derivatives, which share structural motifs, have demonstrated potent inhibitory activity against the PI3K-δ enzyme.[12][13] For example, some acetamide derivatives showed IC₅₀ values as low as 1.24 µM.[12][13] This inhibition disrupts downstream signaling, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway.
The pyridine scaffold is a known constituent of many antimicrobial agents. Derivatives incorporating this core have shown promising activity against various pathogens.
Antifungal: Chalcones derived from related acetyl-heterocycles have exhibited significant antifungal activity against species like Aspergillus niger and Candida tropicalis, with MIC values ≤ 8.0 µg/mL.[3]
Antitubercular: Certain derivatives have also shown potent activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 3.12 µg/mL, comparable to the standard drug pyrazinamide.[3]
Antimicrobial: Preliminary studies on hydrazone derivatives of 2-chloro-5-(chloromethyl)pyridine suggest potential broad-spectrum antimicrobial effects.[14][15]
Other Therapeutic Applications
The versatility of this scaffold extends to other areas:
Antithrombotic Agents: The discovery of oxazolidinone derivatives containing a chloro-substituted aromatic ring as potent and selective inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade, highlights the potential for developing novel oral anticoagulants from this chemical class.[16]
Antileishmanial Activity: Chalcone analogues with a chloro-substituent have demonstrated excellent activity against the promastigote form of Leishmania major, with IC₅₀ values around 1.22 µM.[1]
Agrochemicals: It is important to note that many polychlorinated pyridine derivatives are used as intermediates in the synthesis of herbicides, fungicides, and insecticides, such as imidacloprid and acetamiprid.[7][17] This underscores the broad biological impact of this class of compounds.
Structure-Activity Relationship (SAR) Insights
Synthesizing the available data allows for the deduction of preliminary SAR trends that can guide future design efforts:
Role of the Chloro Group: The position and presence of the chloro substituent are often critical for high potency. In Factor Xa inhibitors, moving the chloro group on an aryl ring resulted in a significant loss of activity, demonstrating the importance of its specific interaction within the S1 binding pocket.[16]
Derivatization at the Acetyl Group: The nature of the aldehyde used in Claisen-Schmidt condensation significantly impacts biological activity. Electron-donating or electron-withdrawing groups on the aromatic aldehyde can modulate the electronic properties and shape of the final chalcone, influencing its binding affinity to targets.
Acetamide vs. Arylidine Derivatives: In studies on quinazolinone derivatives, acetamide derivatives generally showed higher cytotoxic activity compared to their arylidine (Schiff base) counterparts, suggesting that the flexibility and hydrogen bonding capacity of the acetamide linker may be more favorable for interaction with cancer-related targets.[12][13]
Conclusion and Future Perspectives
Derivatives of 5-chloro-2-methyl-3-acetylpyridine represent a versatile and highly promising scaffold for the development of new therapeutic agents. The core structure provides a robust foundation with tunable physicochemical properties, while the acetyl group serves as an excellent handle for synthetic diversification. The demonstrated efficacy of these compounds across a range of biological targets—from cancer cell kinases and microbial enzymes to coagulation factors—confirms their significant potential in drug discovery.
Future research should focus on several key areas:
Library Expansion: Systematic synthesis of diverse libraries of derivatives by exploring a wider range of aldehydes, amines, and other reactants to probe the chemical space more thoroughly.
Mechanism of Action Studies: For compounds showing high potency, detailed biological studies are needed to elucidate their precise mechanism of action and identify specific molecular targets.
Lead Optimization: Promising hits should be subjected to medicinal chemistry optimization campaigns to improve their potency, selectivity, and ADME properties, moving them closer to clinical development.
Exploration of New Targets: Given the broad bioactivity profile, screening these compounds against other disease targets, such as viral proteases or inflammatory mediators, could uncover new therapeutic applications.
By leveraging the insights presented in this guide, researchers can effectively design and execute experiments to unlock the full therapeutic potential of this valuable chemical scaffold.
References
PubChem. (n.d.). 5-Chloro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
Al-Ostath, A., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103407. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 2-Amino-5-chloro-3-methylpyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
G. S. S. R. K. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509. Retrieved from [Link]
Perzborn, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Orally Active, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(17), 5422-5435. Retrieved from [Link]
M. F. S. R. Cordeiro, et al. (2018). Synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds with potential biological activity. Journal of Heterocyclic Chemistry, 55(10), 2354-2362. Retrieved from [Link]
Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323. Retrieved from [Link]
Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
Al-Ostath, A., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103407. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
Juskenas, V., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 959. Retrieved from [Link]
Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. Retrieved from [Link]
Gangadasu, B., et al. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248. Retrieved from [Link]
Lokesh, K., et al. (2017). Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4S), S680-S688. Retrieved from [Link]
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]
Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. Retrieved from [Link]
A Critical Intermediate in Heterocyclic Synthesis Executive Summary This technical guide provides an in-depth analysis of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone , a functionalized pyridine derivative essential for mod...
Author: BenchChem Technical Support Team. Date: March 2026
A Critical Intermediate in Heterocyclic Synthesis
Executive Summary
This technical guide provides an in-depth analysis of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone , a functionalized pyridine derivative essential for modern drug discovery. Characterized by its specific substitution pattern—a chlorine atom at the 5-position and a methyl group at the 2-position—this compound serves as a versatile scaffold for synthesizing fused heterocycles and modulating the physicochemical properties of bioactive molecules.
While the acetylated derivative itself is often generated in situ or custom-synthesized, its identity is anchored by its commercially available precursors. This guide details the validated synthetic pathways, structural properties, and strategic applications of this compound, ensuring researchers can reliably generate and utilize this intermediate.[1]
Part 1: Chemical Identity & Core Properties[1][2][3]
The precise identification of the 3,5-disubstituted pyridine scaffold is critical due to the existence of multiple regioisomers (e.g., 2-chloro-5-methyl or 5-chloro-3-methyl analogs).
Note on CAS Registry: While the direct CAS for the ketone is less commonly indexed in public repositories, the compound is universally accessible via the 1092286-30-0 acid precursor. All synthetic protocols below utilize this validated starting material.
Part 2: Synthetic Pathways & Protocols
To ensure high purity and yield, the Weinreb Amide Route is the recommended "Gold Standard" methodology. This approach avoids the common pitfalls of over-addition associated with direct Grignard reactions on esters.
Method A: The Weinreb Amide Protocol (Recommended)
This two-step sequence provides superior control over the reaction, preventing the formation of tertiary alcohol byproducts.
Mechanism: Carbodiimide-mediated coupling activates the carboxylic acid, allowing nucleophilic attack by the amine.
Protocol:
Dissolve 10 mmol of 5-Chloro-2-methylnicotinic acid in 50 mL dry DCM.
Add 1.2 eq of EDCI and 1.2 eq of HOBt at 0°C. Stir for 30 min.
Add 1.2 eq of N,O-Dimethylhydroxylamine HCl followed by 2.5 eq of DIPEA .
Warm to RT and stir for 12 hours.
Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Yield Expectation: 85-95% (Stable intermediate).
Step 2: Grignard Addition
Reagents: Methylmagnesium bromide (MeMgBr, 3.0 M in ether), THF (anhydrous).
Mechanism: The stable chelated intermediate of the Weinreb amide prevents the ketone from reacting further with the Grignard reagent.
Protocol:
Dissolve the Weinreb amide (from Step 1) in anhydrous THF under Argon/N₂ at 0°C.
Dropwise add 1.5 eq of MeMgBr .
Stir at 0°C for 1 hour (monitor by TLC).
Quench: Carefully add sat. NH₄Cl solution.
Extract with EtOAc, dry, and concentrate.
Yield Expectation: 80-90% of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone .
Visualization: Synthetic Workflow
Caption: Figure 1. High-fidelity synthesis of the target ketone via the Weinreb amide intermediate, preventing over-alkylation.
Part 3: Applications in Drug Discovery[1]
The 1-(5-Chloro-2-methylpyridin-3-yl)ethanone scaffold is a valuable "bioisostere" and building block. Its utility stems from three key structural features:
The Acetyl Group (C3): Acts as a "handle" for cyclization reactions (e.g., forming pyrazoles, isoxazoles, or pyrimidines).
The Chlorine Atom (C5): Provides a handle for further functionalization (e.g., Suzuki/Buchwald couplings) or serves to block metabolic oxidation at the 5-position.
The Methyl Group (C2): Increases lipophilicity and can introduce steric constraints that improve receptor selectivity.
Key Application: Synthesis of Fused Heterocycles
The acetyl group is frequently condensed with hydrazines or dimethylformamide dimethyl acetal (DMF-DMA) to generate Pyrazolo[3,4-b]pyridines , a privileged scaffold in kinase inhibitors (e.g., for oncology or inflammation targets).
Visualization: Scaffold Utility
Caption: Figure 2. Strategic utility of the scaffold in generating bioactive libraries and enhancing drug-like properties.
Part 4: Analytical Characterization
To validate the synthesis, the following NMR signals are diagnostic for the target structure:
¹H NMR (400 MHz, CDCl₃):
δ 2.60 ppm (s, 3H): Acetyl methyl group (-C(=O)CH ₃).
Handling: Perform all reactions in a fume hood. The intermediate acid and the final ketone are stable solids but should be stored under inert atmosphere (N₂/Ar) to prevent slow oxidation or moisture absorption.
Waste Disposal: Halogenated organic waste.
References
European Chemicals Agency (ECHA). (2023). Registration Dossier: 5-chloro-2-methylpyridine-3-carboxylic acid (CAS 1092286-30-0).[2][3] Retrieved from
BuyersGuideChem. (2024). Properties and Suppliers for Methyl 5-chloro-2-methylnicotinate (CAS 350597-49-8).[4] Retrieved from
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb Amide synthesis applied in Method A).
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Navigating the Matrix: A Technical Guide to the Solubility of Chlorinated Pyridine Ethanones in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Foreword: The Quest for Optimal Solubility in Drug Discovery In the intricate landscape of drug development, the journey from a promising lead compound to a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Optimal Solubility in Drug Discovery
In the intricate landscape of drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles is solubility. An active pharmaceutical ingredient (API) must be soluble in a suitable solvent for formulation, purification, and ultimately, to be bioavailable. Chlorinated pyridine ethanones, a class of compounds with significant potential in medicinal chemistry, present a unique set of solubility challenges and opportunities. Their molecular architecture, a confluence of a polar ethanone group, a basic and aromatic pyridine ring, and an electronegative chlorine substituent, creates a complex interplay of intermolecular forces that dictates their behavior in various organic solvents.
This in-depth technical guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, practical methodologies, and critical insights necessary to navigate the solubility matrix of chlorinated pyridine ethanones. Moving beyond a mere compilation of data, this guide delves into the "why" behind experimental choices, offering a framework for rational solvent selection and robust solubility determination. By understanding the intricate dance between solute and solvent, we can unlock the full potential of this promising class of molecules.
The Molecular Architecture of Chlorinated Pyridine Ethanones and its Impact on Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and the solvent.[1] In the case of chlorinated pyridine ethanones, three key structural features dictate their solubility profile:
The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring imparts a degree of polarity and the capacity for hydrogen bonding. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. Pyridine itself is miscible with water and many organic solvents, a testament to its versatile nature.[2]
The Ethanone Group (-COCH3): The carbonyl group (C=O) in the ethanone moiety is highly polar and can act as a hydrogen bond acceptor. This feature generally enhances solubility in polar solvents. However, as the non-polar hydrocarbon portion of a ketone molecule increases, its solubility in polar solvents like water decreases.[3]
The Chlorine Substituent (-Cl): The presence of a chlorine atom introduces several competing effects. Chlorine is highly electronegative, creating a dipole moment and potentially increasing the polarity of the molecule.[4] However, it also contributes to the overall lipophilicity (hydrophobicity) of the compound. The position of the chlorine atom on the pyridine ring can also influence the electronic distribution and steric hindrance, further modulating solubility.[4][5]
The interplay of these functional groups results in molecules that are not strictly polar or non-polar, but rather possess a nuanced balance of hydrophilic and lipophilic character. This balance is the key determinant of their solubility in a given organic solvent.
Theoretical Framework for Solubility: A Predictive Approach
While experimental determination remains the gold standard, theoretical models can provide valuable initial insights into the potential solubility of a compound, guiding solvent selection and experimental design.
The "Like Dissolves Like" Paradigm in Action
The solubility of chlorinated pyridine ethanones in a range of organic solvents can be predicted based on the polarity and hydrogen bonding capabilities of both the solute and the solvent.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The ethanone and pyridine moieties of the solute can accept hydrogen bonds from the solvent, while the solvent can also interact with the polar C-Cl bond. Therefore, moderate to good solubility is generally expected in these solvents.
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds to donate in hydrogen bonding. They can, however, act as hydrogen bond acceptors. The polar nature of chlorinated pyridine ethanones suggests they will be reasonably soluble in these solvents, primarily through dipole-dipole interactions.[6]
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The solubility of the polar chlorinated pyridine ethanones is expected to be limited in these solvents, as the energy required to overcome the solute-solute and solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions.
Quantitative Structure-Property Relationship (QSPR) and Modern Predictive Models
For more quantitative predictions, computational models are increasingly employed. While a detailed discussion is beyond the scope of this guide, it is pertinent to mention two key approaches:
Abraham Solvation Model: This model uses a set of descriptors for both the solute and the solvent to estimate the partition coefficient between water and the solvent, which is related to solubility.
Machine Learning Models: More recently, machine learning algorithms trained on large datasets of experimental solubility data have shown promise in predicting the solubility of new molecules with greater accuracy than traditional models.
These predictive tools can be invaluable in the early stages of drug discovery for triaging compounds and prioritizing experimental work.
Experimental Determination of Solubility: A Practical Guide
Accurate experimental determination of solubility is paramount for informed decision-making in drug development. Two key types of solubility are measured: thermodynamic and kinetic.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
Understanding the difference between thermodynamic and kinetic solubility is crucial for interpreting experimental results correctly.
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure when the solution is in equilibrium with the most stable solid form of the solute.[7][8] It is a thermodynamically stable value.
Kinetic Solubility: This is the concentration at which a compound precipitates from a solution when the solution is prepared by adding a concentrated stock solution (typically in DMSO) to an aqueous or organic buffer.[7] The resulting value is often higher than the thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph.[9]
Kinetic solubility assays are often used in high-throughput screening during early drug discovery due to their speed and low compound consumption.[10] However, for lead optimization and pre-formulation studies, determining the thermodynamic solubility is the gold standard.[9][11]
Diagram 1: Conceptual Workflow for Solubility Assessment
Caption: A conceptual workflow illustrating the roles of kinetic and thermodynamic solubility assays in drug discovery.
Experimental Protocols
This method remains the benchmark for measuring equilibrium solubility.[7]
Objective: To determine the equilibrium concentration of a chlorinated pyridine ethanone in a specific organic solvent at a controlled temperature.
Materials:
Chlorinated pyridine ethanone (solid)
Organic solvent of interest (HPLC grade)
Scintillation vials or glass tubes with screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks and pipettes
Analytical balance
HPLC-UV or other suitable analytical instrument
Protocol:
Preparation: Add an excess amount of the solid chlorinated pyridine ethanone to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
Quantification: Dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method against a set of calibration standards.
Calculation: Calculate the solubility from the concentration of the diluted sample and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Causality Behind Experimental Choices:
Excess Solid: Ensures that the solution reaches its saturation point and is in equilibrium with the solid phase.
Prolonged Agitation: Allows sufficient time for the dissolution process to reach equilibrium, which can be slow for some compounds.
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[1]
Centrifugation and Filtration: These steps are crucial to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
This high-throughput method measures the light scattered by particles that precipitate out of a solution.[12][13]
Objective: To rapidly assess the concentration at which a chlorinated pyridine ethanone precipitates from a solution prepared by diluting a DMSO stock.
Materials:
Chlorinated pyridine ethanone stock solution in DMSO (e.g., 10 mM)
Organic solvent/buffer of interest
96-well microtiter plates
Laser nephelometer
Protocol:
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO.
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
Addition of Solvent: To each well, add the organic solvent or buffer of interest. This rapid change in solvent composition induces precipitation of compounds with low solubility.
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
Measurement: Place the plate in a laser nephelometer and measure the scattered light in each well.
Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which the signal begins to increase sharply above the background is determined as the kinetic solubility.
Causality Behind Experimental Choices:
DMSO Stock: DMSO is a strong organic solvent that can dissolve a wide range of compounds at high concentrations.[14]
Rapid Dilution: The sudden addition of a less powerful solvent (the "anti-solvent") creates a supersaturated state, leading to precipitation.
Nephelometry: This technique is highly sensitive to the formation of small particles, making it ideal for detecting the onset of precipitation.[15]
Diagram 2: Workflow for Shake-Flask Thermodynamic Solubility Assay
Caption: Step-by-step workflow for the shake-flask thermodynamic solubility determination method.
Quantitative Solubility Data of Chlorinated Pyridine Ethanone Analogues
Table 1: Solubility of Structural Analogues in Common Organic Solvents
Note: "Soluble" and "Relatively Soluble" are qualitative descriptors from the cited sources. Quantitative values should be determined experimentally for the specific chlorinated pyridine ethanone of interest.
This data aligns with our theoretical framework. The polar nature of the ethanone and pyridine/phenyl rings leads to good solubility in polar organic solvents like alcohols and DMSO, while solubility in water is limited.
Conclusion: A Strategic Approach to Solubility Assessment
The solubility of chlorinated pyridine ethanones in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. A thorough understanding of the roles of the pyridine ring, the ethanone group, and the chlorine substituent is essential for predicting and interpreting solubility behavior. While high-throughput kinetic assays provide rapid initial assessments, the gold-standard shake-flask method for determining thermodynamic solubility is indispensable for making critical decisions in lead optimization and formulation development.
Although a comprehensive public database of solubility for this specific class of compounds is not yet available, the principles and methodologies outlined in this guide provide a robust framework for researchers to:
Make informed choices of solvents for synthesis, purification, and formulation.
Design and execute reliable solubility experiments.
Critically evaluate and interpret solubility data.
By adopting a strategic and methodologically sound approach to solubility assessment, the drug development community can more effectively unlock the therapeutic potential of chlorinated pyridine ethanones and accelerate the journey from the laboratory to the clinic.
References
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 743-749.
Solubility of Things. (n.d.). 4-Chloroacetophenone. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 743-749.
Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 5(1), e35-e41.
Anderle, P., & Kromdijk, T. (2018). Determination of Kinetic Solubility. Bio-protocol, 8(12), e2888.
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
Pobudkowska, A., & Martínez, F. (2009). Kinetic and thermodynamic solubility values of some bioactive compounds. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 903-909.
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
Dota, K., & Brewer, J. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1439-1449.
Thakkar, D., & Zocher, M. (2014). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 31(10), 2757-2768.
Dehring, K. A., et al. (2025, September 22).
Emerald Cloud Lab. (2025, August 27). ExperimentNephelometryKinetics Documentation. Retrieved from [Link]
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
Dissolution Technologies. (2009). Dissolution Study of Active Pharmaceutical Ingredients Using the Flow Through Apparatus Usp 4. Dissolution Technologies, 16(2), 24-29.
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Retrieved from [Link]
ResearchGate. (n.d.). Distribution of partial charges in the pyridine ring caused by substituent effect... Retrieved from [Link]
SDI. (n.d.). 4 CHLORO ACETOPHENONE. Retrieved from [Link]
Google Patents. (n.d.). EP3498687A1 - Improved synthesis of monochlorinated acetophenone.
Maginn, E. J., et al. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]
Aroso, I. M., et al. (2016). Dissolution enhancement of active pharmaceutical ingredients by therapeutic deep eutectic systems. European Journal of Pharmaceutics and Biopharmaceutics, 98, 57-64.
Warner, A., Osborne, L., & Riley, R. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF.
Technical Whitepaper: Structural and Functional Divergence of Chloromethylpyridine Isomers
The following technical guide details the structural, functional, and synthetic divergence between 5-chloro-2-methylpyridine and 2-chloro-5-methylpyridine . Executive Summary In medicinal chemistry, the positioning of a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, functional, and synthetic divergence between 5-chloro-2-methylpyridine and 2-chloro-5-methylpyridine .
Executive Summary
In medicinal chemistry, the positioning of a chlorine substituent relative to the pyridine nitrogen dictates the entire reactivity profile of the scaffold. While 5-chloro-2-methylpyridine and 2-chloro-5-methylpyridine share the same molecular formula (
), they function as chemically distinct entities.[1]
2-Chloro-5-methylpyridine is an electrophilic scaffold activated for Nucleophilic Aromatic Substitution (
), widely used as a precursor for neonicotinoids and bipyridyl ligands.[1]
5-Chloro-2-methylpyridine is an electronically neutral scaffold (relative to
) that behaves closer to a chlorobenzene bioisostere, requiring transition-metal catalysis for functionalization.[1]
This guide analyzes the mechanistic underpinnings of these differences, providing validated protocols for their synthesis and utilization.
Structural & Electronic Properties
The fundamental difference lies in the resonance interaction between the chlorine atom and the pyridine nitrogen.
In the 2-chloro isomer , the electronegative nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) effect on the C-2 carbon.[1] This lowers the energy of the
orbital, making the C-Cl bond highly susceptible to nucleophilic attack.
In the 5-chloro isomer , the chlorine is in the
-position. The nitrogen's electron-withdrawing effects are diminished by distance and lack of direct resonance conjugation with the C-5 position. Consequently, the C-Cl bond is strong and unreactive toward nucleophiles without metal catalysis.
Figure 1: Electronic connectivity showing the activation of the C-Cl bond in the 2-chloro isomer versus the isolation of the C-Cl bond in the 5-chloro isomer.[1]
Reactivity Profiles & Experimental Protocols
Nucleophilic Aromatic Substitution (
)
This is the primary differentiator.
2-Chloro-5-methylpyridine: Reacts readily with amines, alkoxides, and thiols.[1] The mechanism proceeds via a Meisenheimer complex , stabilized by the negative charge residing on the electronegative nitrogen.
5-Chloro-2-methylpyridine: Inert under standard
conditions. Forcing conditions lead to decomposition or benzyne pathways rather than clean substitution.
Protocol A: Amination of 2-Chloro-5-methylpyridine (Self-Validating)
Validation: TLC will show disappearance of the starting material (
in 20% EtOAc/Hex) and appearance of a more polar product.
Note: If you attempt this with the 5-chloro isomer, no reaction will occur, recovering starting material quantitatively.
Metal-Catalyzed Cross-Coupling
Both isomers participate in Pd-catalyzed reactions, but the 5-chloro isomer relies exclusively on this pathway for functionalization.
Suzuki-Miyaura: The 5-chloro isomer requires electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the unactivated C-Cl bond.[1]
Buchwald-Hartwig: Essential for aminating the 5-chloro isomer.
Protocol B: Buchwald-Hartwig Amination of 5-Chloro-2-methylpyridine
, forming an activated leaving group. Chloride attacks the -position (C-2 or C-6).[1]
Regioselectivity:[7][8] Favor formation of 2-chloro-5-methylpyridine (and 2-chloro-3-methylpyridine byproduct).[1][3][9]
Synthesis of 5-Chloro-2-methylpyridine
Route: The Sandmeyer Reaction (The "Diazonium" Route).
Direct chlorination of 2-picoline is non-selective. The high-purity route is:
Nitration: 2-Picoline
2-Methyl-5-nitropyridine (Electrophilic substitution directs to the 5-position, meta to the deactivated N, but ortho to the activating methyl).
Reduction:
or 5-Amino-2-methylpyridine .
Sandmeyer:
Diazotization:
at 0°C.
Substitution: Addition of
.
Figure 2: Synthetic pathways.[1][8][10] Note the multi-step Sandmeyer route required for the 5-chloro isomer versus the N-oxide rearrangement for the 2-chloro isomer.
Applications in Drug Discovery[1]
Bioisosterism & Scaffold Utility
2-Chloro-5-methylpyridine:
Neonicotinoid Precursor: Key intermediate for Imidacloprid and Acetamiprid analogs. The 2-Cl is displaced by specific amines to create the active pharmacophore.
Metabolic Blockade: The 2-position is a common site for metabolic oxidation (via Aldehyde Oxidase). Placing a Cl here blocks this "soft spot," extending half-life (
Chlorobenzene Bioisostere: Used to lower lipophilicity (LogD) compared to a chlorophenyl ring while maintaining similar steric bulk.[1] The pyridine nitrogen provides a hydrogen bond acceptor (HBA).
2-Methyl Functionalization: The 2-methyl group is relatively acidic (
) and can be lithiated (using LDA) to introduce side chains, or oxidized to 5-chloropicolinic acid , a privileged scaffold in kinase inhibitors.[1]
Comparative Data Table
Property
2-Chloro-5-methylpyridine
5-Chloro-2-methylpyridine
Primary Reactivity
Electrophile ()
Neutral Aryl Halide
Coupling Partner
Nucleophiles (Amines, Thiols)
Electrophiles (via Lithiation) or Pd-Catalysis
Key Drug Class
Neonicotinoid Insecticides
Kinase Inhibitors (as Picolinic Acid precursor)
Boiling Point
190-200°C (atm)
~160°C (atm)
Storage
Stable, Hygroscopic
Stable, Volatile
References
Preparation of 2-chloro-5-methylpyridine via N-Oxide
Source: U.S.
Context: Describes the chlorination of 3-picoline-N-oxide using
to yield the 2-chloro isomer.
Synthesis of 5-chloro-2-methylpyridine (Sandmeyer Route)
Reactivity of Chloropyridines (SNAr vs Pd-Catalysis)
Source:Journal of Organic Chemistry, "Nucleophilic Substitution of Halopyridines."
Context: Explains the kinetic preference for 2-substitution over 3-substitution (analogous to 5-position) due to Meisenheimer complex stabilization.[1]
Neonicotinoid Chemistry
Source:Chemical Engineering Journal, "Preparation of 2-chloro-5-methylpyridine in airlift loop reactor."[11][12]
Context: Industrial scale-up of the 2-chloro isomer for pesticide synthesis.
Engineering Pyridine-Based Pharmaceutical Intermediates for Advanced Kinase Inhibitors: A Mechanistic and Synthetic Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing small molecules that achieve both high target affinity and optimal pharmacokinetic profiles. In the realm...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing small molecules that achieve both high target affinity and optimal pharmacokinetic profiles. In the realm of targeted therapeutics, protein kinases represent one of the most heavily pursued target classes. Orthosteric kinase inhibitors must effectively compete with endogenous ATP for the highly conserved active site.
In my experience, the pyridine ring and its fused derivatives (e.g., pyrazolopyridines, pyrrolopyridines) are not merely structural spacers; they are the electrostatic anchors that dictate the residence time of the inhibitor. This technical guide explores the mechanistic rationale behind pyridine-based intermediates, provides quantitative benchmarking data, and details a self-validating synthetic protocol for their construction.
Mechanistic Rationale: The Pyridine Scaffold in Hinge-Binding
The ATP binding pocket of a kinase is situated between the N-terminal and C-terminal lobes, connected by a flexible peptide segment known as the "hinge region"[1]. To achieve potent inhibition, a small molecule must establish a robust hydrogen-bonding network with the backbone amide groups of this hinge.
Pyridine is a privileged pharmacophore for this exact interaction[2]. The
-hybridized nitrogen of the pyridine ring acts as a highly directional hydrogen bond acceptor. Because the of the conjugate acid of pyridine is approximately 5.2, the nitrogen remains unprotonated at physiological pH (7.4). This ensures that the lone pair is fully available to accept a hydrogen bond from the backbone amide NH of hinge residues (typically Methionine or Cysteine)[2][3].
Furthermore, in Type II inhibitors—which target the inactive "DFG-out" conformation of the kinase—the pyridine or pyrimidine core anchors the molecule at the hinge, while adjacent functional groups extend deep into the hydrophobic pocket exposed by the displacement of the Asp-Phe-Gly (DFG) activation loop[4][5]. The electron-deficient nature of the pyridine ring also enhances
stacking interactions with aromatic gatekeeper residues, improving the overall binding enthalpy compared to pure carbocyclic analogs.
Quantitative Profiling of Pyridine-Anchored Inhibitors
To illustrate the efficacy of pyridine-based intermediates, we can examine the binding affinities (
) of several benchmark kinase inhibitors. The structural integration of the pyridine moiety directly correlates with nanomolar potency across both Type I (DFG-in) and Type II (DFG-out) binding modes.
Table 1: Binding Affinities of Key Pyridine/Pyrimidine-Based Kinase Inhibitors
The assembly of pyridine-based kinase inhibitors heavily relies on the Suzuki-Miyaura cross-coupling of halopyridines with aryl boronic acids[7]. However, pyridine intermediates are notoriously challenging substrates; the basic nitrogen can coordinate to the palladium catalyst, potentially poisoning it and stalling the catalytic cycle.
The following protocol is a field-proven, self-validating workflow designed to bypass catalyst poisoning and ensure high-yield functionalization.
Protocol: Palladium-Catalyzed Cross-Coupling of 2-Bromopyridine
Objective: Synthesize a functionalized biaryl pyridine intermediate for downstream kinase screening.
Step 1: Reagent Preparation and Degassing
Combine 1.0 equiv of the 2-bromopyridine intermediate, 1.2 equiv of the target aryl boronic acid, and 2.0 equiv of potassium carbonate (
is chosen as a mild base to prevent the degradation of sensitive functional groups that are often present on advanced pharmaceutical intermediates.
Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.
Causality: Water is strictly required to convert the boronic acid into a reactive, electron-rich boronate complex. Without this complex, the transmetalation step with the Pd(II) intermediate cannot occur.
Degas the biphasic mixture via three freeze-pump-thaw cycles or by sparging with high-purity Argon for 15 minutes.
Causality: The active catalytic species is Pd(0). Atmospheric oxygen will irreversibly oxidize Pd(0) to an inactive Pd(II) species, permanently halting the catalytic cycle.
Step 2: Catalyst Addition and Reaction Initiation
Under a positive argon atmosphere, add 0.05 equiv (5 mol%) of
.
Causality: The bidentate dppf ligand creates a sterically hindered environment around the palladium center. This steric bulk prevents the basic nitrogen of the pyridine substrate from coordinating to and poisoning the catalyst.
Heat the reaction mixture to 85–100 °C with vigorous stirring for 12–24 hours.
Step 3: Self-Validating Reaction Monitoring
After 4 hours, sample the organic layer and analyze it via LC-MS.
Validation Check: If the starting 2-bromopyridine is consumed but the desired cross-coupled product is absent, check the chromatogram for a des-bromo pyridine peak. The presence of this byproduct confirms that the oxidative addition step was successful, but transmetalation has failed (leading to protodehalogenation). To correct this system failure, you must increase the water content or switch to a stronger base (e.g.,
) to accelerate boronate formation.
Step 4: Work-up and Purification
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine[7].
Dry the organic phase over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure pyridine intermediate.
Workflow Visualization
The integration of chemical synthesis and biological validation is a cyclical process. The diagram below maps the logical progression from raw pyridine precursors to validated lead inhibitors.
Workflow of pyridine intermediate synthesis and kinase inhibitor validation.
References
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy
Source: National Institutes of Health (NIH) - PMC
URL:[Link]
Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors
Source: National Institutes of Health (NIH) - PMC
URL:[Link]
Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation
Source: National Institutes of Health (NIH) - PMC
URL:[Link]
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation
Source: MDPI
URL:[Link]
Analysis of imatinib and sorafenib binding to p38alpha compared with c-Abl and b-Raf provides structural insights for understanding the selectivity of inhibitors targeting the DFG-out form of protein kinases
Source: PubMed (Biochemistry)
URL:[Link]
Technical Guide for the Characterization and Melting Point Determination of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone
Abstract This technical guide provides a comprehensive framework for the physicochemical characterization, with a primary focus on the melting point determination, of the novel compound 1-(5-Chloro-2-methylpyridin-3-yl)e...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization, with a primary focus on the melting point determination, of the novel compound 1-(5-Chloro-2-methylpyridin-3-yl)ethanone. As a compound of interest in medicinal chemistry and materials science, establishing its fundamental properties is of paramount importance. This document outlines the prerequisite steps for structural verification and purity assessment through modern spectroscopic and spectrometric techniques. It further delves into the theoretical underpinnings of melting point phenomena and provides detailed, field-proven protocols for three distinct methods of melting point determination: the traditional capillary method, the advanced Differential Scanning Calorimetry (DSC), and the visual Hot-Stage Microscopy. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them to ensure data integrity and reproducibility.
Introduction and Rationale
1-(5-Chloro-2-methylpyridin-3-yl)ethanone is a substituted pyridinyl ethanone, a class of compounds frequently explored in the synthesis of pharmaceuticals and other functional materials. The precise arrangement of the chloro, methyl, and acetyl groups on the pyridine ring dictates its electronic and steric properties, which in turn influence its intermolecular interactions and, consequently, its physical state.
The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It provides a quick and effective criterion for purity and is essential for material characterization, quality control, and formulation development.[1] An impure compound will typically exhibit a depressed and broadened melting range compared to its pure counterpart.[2][3][4] At the time of this writing, the melting point of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone has not been reported in publicly available literature. Therefore, this guide serves as a definitive resource for any researcher synthesizing or working with this compound, detailing the rigorous process required to establish an accurate and reliable melting point.
Prerequisite: Structural Verification and Purity Assessment
Before any physical property such as the melting point can be meaningfully determined, the chemical identity and purity of the synthesized compound must be unequivocally established. The following analytical techniques are considered standard practice.
Structural Elucidation
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.[5][6][7] For 1-(5-Chloro-2-methylpyridin-3-yl)ethanone (C₈H₈ClNO), both ¹H and ¹³C NMR spectra are essential.
¹H NMR: Should provide information on the number of different types of protons and their connectivity.[8] Key expected signals would include two singlets for the two methyl groups (one on the pyridine ring and one from the acetyl group) and two distinct signals for the aromatic protons on the pyridine ring.
¹³C NMR: Will reveal the number of unique carbon environments. Expected signals would include those for the carbonyl carbon, the carbons of the pyridine ring, and the two methyl carbons.[6]
2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[9][10] The spectrum of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone should prominently feature:
A strong absorption band around 1700 cm⁻¹, characteristic of the C=O (carbonyl) group.[11]
Bands corresponding to aromatic C=C and C-N stretching.
Signals for C-H stretching from the aromatic and aliphatic (methyl) groups.[12]
2.1.3. Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions and is used to ascertain the molecular weight of the compound.[13][14][15] For the target compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₈ClNO by providing a highly accurate mass measurement.[16] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) should also be observed.
Purity Assessment
The purity of the compound will directly impact the melting point. A purity of >99% is desirable for an accurate determination. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds.
Theoretical Principles of Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. At this temperature, the solid and liquid phases are in equilibrium. The energy required to overcome the forces holding the molecules in a fixed crystal lattice determines the melting temperature.[17]
Key Influencing Factors:
Intermolecular Forces: Stronger intermolecular forces (e.g., dipole-dipole interactions, hydrogen bonding, van der Waals forces) require more energy to overcome, leading to higher melting points.[17][18][19][20]
Molecular Packing and Symmetry: Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in stronger intermolecular interactions and higher melting points.[19]
Purity: Impurities disrupt the crystal lattice, weakening the intermolecular forces and typically causing a depression and broadening of the melting range.[1][2][3][4][21]
Polymorphism: Some compounds can exist in multiple crystalline forms, known as polymorphs.[22][23] Different polymorphs will have different crystal lattice arrangements and, consequently, different melting points and stabilities.[24][25] It is crucial to identify and characterize the specific polymorphic form being studied.
Experimental Determination of Melting Point
Once the compound's identity and purity have been confirmed, its melting point can be determined. It is best practice to use more than one method for verification.
Method 1: Capillary Melting Point Determination
This is a classic, widely used method that provides a melting range.
Protocol:
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush any large crystals.[26][27]
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure tight packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop.[26][27][28] The packed sample height should be 2-3 mm.[26][27][28]
Rough Determination: Place the loaded capillary into the melting point apparatus. Heat the sample at a relatively fast rate (e.g., 5-10 °C per minute) to get an approximate melting range.[28] This saves time for the precise measurement.
Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[26][27][28] Place a new capillary with the sample into the apparatus.
Heating and Observation: Heat the sample at a slow, controlled rate of 1-2 °C per minute.[28][29]
Record the Melting Range:
T₁: The temperature at which the first droplet of liquid is observed.
T₂: The temperature at which the last solid particle melts, resulting in a completely clear liquid.
Reporting: The melting point is reported as the range T₁ - T₂. Perform the measurement in triplicate and report the average range.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[30][31][32] It provides highly accurate and quantitative data on melting.[33]
Protocol:
Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into a DSC pan (typically aluminum). Crimp the pan with a lid.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Program the instrument to heat the sample at a constant rate, typically 5-10 °C/min, under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point determined from the capillary method.
Data Acquisition: The instrument will record the heat flow as a function of temperature, generating a thermogram.
Data Interpretation: The melting event will appear as an endothermic peak on the thermogram. From this peak, several key temperatures can be determined:
Onset Temperature: The temperature at which the melting process begins, often taken as the most representative melting point.
Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.
Enthalpy of Fusion (ΔHfus): The area under the peak, which represents the energy required to melt the sample.
Method 3: Hot-Stage Microscopy
This technique allows for the direct visual observation of the melting process under a microscope, which is particularly useful for detecting polymorphism or decomposition.[34][35][36]
Protocol:
Sample Preparation: Place a small amount of the crystalline sample onto a microscope slide. If necessary, cover with a coverslip.
Instrument Setup: Place the slide on the hot stage of the microscope.[35]
Heating and Observation: Heat the sample at a controlled rate. Observe the crystals through the microscope as the temperature increases.[34] Polarized light can be used to enhance the visualization of crystalline structures.[37]
Record Observations: Note the temperature at which any changes occur, such as changes in crystal shape (indicating a polymorphic transition), the appearance of the first liquid, and the temperature of complete liquefaction.
Reporting: Report the observed melting range and any other thermal events noted during the heating process.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and comparison.
Table 1: Physicochemical and Spectroscopic Data for 1-(5-Chloro-2-methylpyridin-3-yl)ethanone
Property
Method
Result
Molecular Formula
---
C₈H₈ClNO
Molecular Weight
Mass Spectrometry
To be determined
¹H NMR
NMR Spectroscopy
Predicted chemical shifts and coupling constants
¹³C NMR
NMR Spectroscopy
Predicted chemical shifts
FTIR
IR Spectroscopy
Key absorption bands (cm⁻¹)
Purity
HPLC
To be determined (%)
Table 2: Melting Point Determination Summary
Method
Heating Rate
Onset of Melting (°C)
Completion of Melting (°C)
Notes
Capillary Method
1-2 °C/min
T₁ (average of 3)
T₂ (average of 3)
Visual observation
DSC
10 °C/min
Onset Temperature
---
ΔHfus = X J/g
Hot-Stage Microscopy
2 °C/min
Observed T₁
Observed T₂
Note any visual changes
Visualizing Experimental Workflows
Diagrams help to clarify the sequence of operations and the logic behind the experimental design.
Suppliers and price of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone
An In-Depth Technical Guide on 1-(5-Chloro-2-methylpyridin-3-yl)ethanone Executive Summary 1-(5-Chloro-2-methylpyridin-3-yl)ethanone (CAS: 1256823-94-5) is a specialized heterocyclic building block critical for the synth...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on 1-(5-Chloro-2-methylpyridin-3-yl)ethanone
Executive Summary
1-(5-Chloro-2-methylpyridin-3-yl)ethanone (CAS: 1256823-94-5) is a specialized heterocyclic building block critical for the synthesis of advanced pharmaceutical intermediates. Unlike its more common regioisomer, 1-(2-chloro-5-methylpyridin-3-yl)ethanone, this compound features a specific substitution pattern (5-chloro, 2-methyl) that imparts unique electronic and steric properties essential for structure-activity relationship (SAR) tuning in drug discovery.
This guide provides a comprehensive technical analysis of the compound, covering its chemical identity, synthetic routes, therapeutic applications (specifically in MDM2 inhibition), sourcing strategies, and quality assurance protocols.
Chemical Profile & Identity Confirmation
Critical Warning: A common procurement error involves confusing this compound with its regioisomer, 1-(2-chloro-5-methylpyridin-3-yl)ethanone (CAS: 885223-64-3). The position of the chlorine and methyl groups significantly alters the reactivity and biological activity of the final drug candidate. Verification of the CAS number and NMR spectrum is mandatory upon receipt.
Property
Specification
Chemical Name
1-(5-Chloro-2-methylpyridin-3-yl)ethanone
CAS Number
1256823-94-5
Molecular Formula
C₈H₈ClNO
Molecular Weight
169.61 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water
The synthesis of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone typically proceeds through the functionalization of a pre-existing pyridine core. Understanding these routes is crucial for identifying potential impurities (e.g., unreacted starting materials or regioisomers).
Retrosynthetic Analysis
The acetyl group at the C-3 position is generally introduced via three primary methodologies:
Acylation of Organometallics: Lithiation or Grignard formation from the corresponding 3-bromo-pyridine followed by reaction with an acetyl source (e.g., N-methoxy-N-methylacetamide).
Stille Coupling: Palladium-catalyzed coupling of a 3-halo-pyridine with tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis.
Functional Group Interconversion: Conversion of 5-chloro-2-methylnicotinic acid to the ketone via a Weinreb amide intermediate.
Visualization of Synthesis Pathways
Figure 1: Primary synthetic pathways for 1-(5-Chloro-2-methylpyridin-3-yl)ethanone. Route selection impacts the impurity profile (e.g., tin residues in Stille coupling).
Applications in Drug Discovery
This scaffold is particularly valued in the development of inhibitors for protein-protein interactions and kinase modulation.
MDM2 Inhibition
Patent literature (e.g., WO2014100065A1) identifies the 5-chloro-2-methylpyridin-3-yl moiety as a key pharmacophore in the design of MDM2 (Mouse Double Minute 2) inhibitors .[1] MDM2 is a negative regulator of the p53 tumor suppressor protein.
Mechanism: Small molecules containing this pyridine scaffold bind to the hydrophobic cleft of MDM2, preventing it from binding to p53.
Result: Reactivation of p53, leading to cell cycle arrest and apoptosis in tumor cells.
Biological Pathway Visualization
Figure 2: Mechanism of Action for MDM2 inhibitors derived from the 1-(5-Chloro-2-methylpyridin-3-yl)ethanone scaffold.
Sourcing Strategy & Market Analysis
Due to its specific substitution pattern, this compound is classified as a Specialty Building Block rather than a commodity chemical. It is often "Made to Order" or held in low stock by catalog suppliers.
Supplier Landscape
Supplier Type
Examples
Typical Lead Time
Purity Grade
Catalog Suppliers
AK Scientific, A2B Chem, ChemBK
1-2 Weeks (if stock)
95-97%
Aggregators
PubChem, ChemSrc (Listings)
Varies
Varies
Custom Synthesis
Enamine, Wuxi AppTec, Anichem
4-8 Weeks
>98%
Price Estimation (2024)
Pricing is highly volume-dependent and volatile due to batch production.
Research Scale (1g - 5g): $150 - $400 USD per gram.
Process Scale (100g+): $50 - $120 USD per gram (requires custom quote).
Note: Prices significantly higher than the 2-chloro isomer due to lower demand and more complex synthesis.
Procurement Decision Tree
Figure 3: Strategic workflow for sourcing the correct isomer to avoid costly project delays.
Quality Assurance & Analytical Protocols
To ensure scientific integrity, the following analytical protocols must be implemented upon receipt of the material.
Identity Verification (NMR)
Proton NMR (1H-NMR, 400 MHz, DMSO-d6):
Acetyl Group: Singlet (~2.6 ppm, 3H).
Methyl Group (C-2): Singlet (~2.5-2.7 ppm, 3H).
Aromatic Protons: Two distinct doublets or singlets (depending on resolution) in the aromatic region (~8.0 - 9.0 ppm).
Differentiation: The coupling constants and chemical shifts will differ distinctly from the 2-chloro-5-methyl isomer.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Document Type: Application Note & Experimental Protocols
Executive Summary & Mechanistic Rationale
The Friedel-Crafts (F-C) acylation is a cornerstone of carbon-carbon bond formation in organic synthesis. However, applying classical F-C conditions to pyridine rings is notoriously difficult, often resulting in complete reaction failure [1]. As a Senior Application Scientist, I frequently observe researchers attempting to force these reactions using elevated temperatures, which only leads to decomposition.
The failure stems from two fundamental mechanistic barriers:
Inherent Electron Deficiency: The electronegative sp² nitrogen atom withdraws electron density from the aromatic
-system, making the ring highly deactivated toward electrophiles.
Lewis Acid Complexation: Pyridine's basic nitrogen lone pair rapidly coordinates with standard Lewis acids (e.g.,
). This forms a pyridinium-Lewis acid complex, which acts as a powerful electron sink, completely shutting down Electrophilic Aromatic Substitution (EAS) [1].
To successfully acylate a pyridine core, one must bypass this deactivation. This application note details three field-proven methodologies: (1) Direct Acylation of Highly Activated Pyridines , (2) The Reversible N-Oxide Activation Strategy , and (3) Modern Silyl-Directed Ipso-Substitution .
Visualizing the Mechanistic Pathways
The following diagram illustrates the mechanistic divergence between standard F-C failure and the successful strategies detailed in this guide.
Mechanistic divergence in pyridine acylation: Standard failure vs activated and silyl-directed routes.
Experimental Protocols
Protocol 1: Direct F-C Acylation of Electron-Rich Pyridines
When the pyridine ring is substituted with strong Electron-Donating Groups (EDGs) such as methoxy or amino groups (e.g., 2,6-dimethoxypyridine), the inductive and resonance activation overcomes the deactivating effect of the nitrogen-Lewis acid complex. Substitution occurs predictably at the C3 (
) position [2].
Causality Note: A common point of failure is using catalytic or stoichiometric (1.0 equiv)
. Because the Lewis acid irreversibly binds to the pyridine nitrogen, the EDG heteroatoms, and the acyl chloride, a minimum of 3.0 to 4.0 equivalents of is strictly required to generate the active acylium ion.
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add 2,6-dimethoxypyridine (10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 30 mL).
Lewis Acid Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous
(35.0 mmol, 3.5 equiv) in small portions. Observation: The solution will turn yellow/orange as the deactivated complex forms.
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then reflux (40 °C) for 6 hours. Monitor via TLC/LC-MS.
Quench & Workup: Cool to 0 °C and quench very slowly by adding 1M HCl (20 mL) to break the strong aluminum complexes. Extract the aqueous layer with DCM (
mL). Wash the combined organic layers with saturated , brine, dry over anhydrous , and concentrate under reduced pressure.
Protocol 2: The Pyridine N-Oxide Strategy
If the target lacks strong EDGs, converting the pyridine to an N-oxide transiently activates the ring. The N-oxide oxygen donates electron density via resonance into the C2 and C4 positions, permitting EAS. Post-acylation, the N-oxide is readily reduced [3].
Step-by-Step Methodology:
N-Oxidation: Dissolve the substituted pyridine (10.0 mmol) in DCM (40 mL) at 0 °C. Add m-CPBA (11.0 mmol, 1.1 equiv) in portions. Stir at room temperature for 4 hours. Quench with saturated aqueous
, extract, and isolate the N-oxide.
Acylation: In a dry flask, combine the pyridine N-oxide (8.0 mmol) and
(24.0 mmol, 3.0 equiv) in nitrobenzene (20 mL) or DCM. Add the desired acyl chloride (10.0 mmol) dropwise. Heat to 90 °C (if using nitrobenzene) for 12 hours.
Deoxygenation: Isolate the acylated N-oxide via standard aqueous workup. Dissolve the intermediate in chloroform (30 mL), add phosphorus trichloride (
, 2.0 equiv), and reflux for 2 hours. Neutralize with (aq) and extract to yield the acylated pyridine.
Protocol 3: Spontaneous Acylation of 2-(Trialkylsilyl)pyridines
Recent advances have demonstrated that 2-(trialkylsilyl)pyridines undergo spontaneous, acid-free acylation with acyl chlorides to yield 2-pyridyl ketones [4]. This is not a traditional F-C reaction; it is a nucleophilic ipso-substitution.
Causality Note: The mechanism bypasses EAS entirely. N-acylation is followed by desilylation, generating a highly nucleophilic Hammick ylide intermediate. This intermediate undergoes rapid C-acylation and subsequent N-deacylation, ensuring high selectivity without harsh Lewis acids [4].
Step-by-Step Methodology:
Preparation: In a dry 20 mL vial under Argon, dissolve 2-(trimethylsilyl)pyridine (5.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).
Reaction: Stir the mixture at room temperature for 3 hours. Note: If using sterically hindered silyl groups like triethylsilyl (TES), heating to 80 °C is required to drive the desilylation step.
Workup: The reaction is operationally simple. Concentrate the mixture under reduced pressure and purify directly via flash column chromatography (Hexanes/EtOAc) to isolate the 2-pyridyl ketone.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes of the three protocols, allowing researchers to select the optimal route based on their substrate.
Reversible activation; broad functional group tolerance.
Silyl-Directed Ipso
2-(Trialkylsilyl)pyridine
None (Spontaneous)
80–95%
C2 (-position)
Acid-free, nucleophilic mechanism completely bypassing EAS limitations.
References
Chemistry of Pyridine under Friedel-Crafts Acylation. AskFilo Educational Resources. Available at:[Link]
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link]
Site-Selective C–H Acylation of Pyridinium Derivatives. Journal of the American Chemical Society (ACS Publications). Available at:[Link]
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters (ACS Publications). Available at:[Link]
Application
Application Notes & Protocols: Leveraging 1-(5-Chloro-2-methylpyridin-3-yl)ethanone as a Versatile Scaffold in Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the 1-(5-Chloro-2-methylpyridin-3-yl)ethanone scaffold. While...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the 1-(5-Chloro-2-methylpyridin-3-yl)ethanone scaffold. While extensive, published drug discovery campaigns centered on this specific scaffold are not widespread, its structural motifs—a halogenated pyridine ring and a reactive ketone—present a compelling starting point for the synthesis of diverse compound libraries with significant therapeutic potential. This document outlines rational derivatization strategies, detailed synthetic protocols, and potential biological applications based on the well-established chemistry of related heterocyclic systems.
Introduction: The Strategic Value of the 1-(5-Chloro-2-methylpyridin-3-yl)ethanone Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement. The 1-(5-Chloro-2-methylpyridin-3-yl)ethanone scaffold combines this key heterocycle with several strategic features:
A Reactive Ketone Handle: The acetyl group at the 3-position is a versatile functional group that can be readily transformed into a wide array of other functionalities, serving as a key point for diversification.
A Halogenation Site: The chlorine atom at the 5-position provides a handle for cross-coupling reactions, allowing for the introduction of various aryl and alkyl groups to explore the chemical space. It also modulates the electronic properties of the pyridine ring.
A Methyl Group: The methyl group at the 2-position can influence the molecule's conformation and metabolic stability, and can be a site for further functionalization.
These features make 1-(5-Chloro-2-methylpyridin-3-yl)ethanone an attractive starting point for the development of novel therapeutics targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and infectious diseases.[2][3][4][5]
Synthesis of the Scaffold
The parent scaffold, 1-(5-Chloro-2-methylpyridin-3-yl)ethanone, is commercially available from various suppliers. For researchers opting for in-house synthesis, a common route involves the multi-step synthesis starting from 3-methylpyridine.[6][7]
Derivatization Strategies and Protocols
The true potential of the 1-(5-Chloro-2-methylpyridin-3-yl)ethanone scaffold lies in its facile derivatization. Below are detailed protocols for key transformations that can be employed to generate a library of diverse analogs for biological screening.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9][10] The acetyl group of the scaffold provides a straightforward entry into this chemical class.
Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds. The reaction proceeds via an enolate intermediate of the ketone, which then attacks the carbonyl carbon of an aldehyde. A strong base is used to deprotonate the α-carbon of the ketone.
Experimental Protocol: Synthesis of (E)-1-(5-chloro-2-methylpyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Dissolve 1-(5-Chloro-2-methylpyridin-3-yl)ethanone in ethanol in a round-bottom flask.
Add 4-methoxybenzaldehyde to the solution.
Prepare a solution of potassium hydroxide in water and add it dropwise to the reaction mixture at room temperature with vigorous stirring.
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
Acidify the mixture to pH ~5-6 with 1 M HCl.
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.
The crude product can be purified by recrystallization from ethanol to yield the desired chalcone.
Data Presentation: Representative Chalcone Derivatives
Derivative
Aldehyde Used
Expected Biological Activity
Chalcone 1
4-Hydroxybenzaldehyde
Anti-inflammatory, Antioxidant
Chalcone 2
4-Chlorobenzaldehyde
Antimicrobial, Anticancer
Chalcone 3
2-Furaldehyde
Antimicrobial
Chalcone 4
4-(Dimethylamino)benzaldehyde
Anticancer
Diagram: Chalcone Synthesis Workflow
Caption: Claisen-Schmidt condensation workflow.
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial properties.[11][12][13][14][15] The chalcone derivatives synthesized in the previous step are excellent precursors for the synthesis of pyrazoles.
Rationale: The reaction of an α,β-unsaturated ketone (chalcone) with hydrazine or its derivatives leads to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. The regioselectivity of the reaction is dependent on the substitution pattern of the chalcone and the hydrazine derivative.
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-3-(5-chloro-2-methylpyridin-3-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
Suspend the chalcone derivative in glacial acetic acid in a round-bottom flask.
Add phenylhydrazine hydrochloride and sodium acetate to the suspension.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
Data Presentation: Representative Pyrazole Derivatives
Derivative
Hydrazine Used
Expected Biological Activity
Pyrazole 1
Hydrazine hydrate
Anti-inflammatory
Pyrazole 2
Thiosemicarbazide
Antimicrobial
Pyrazole 3
4-Fluorophenylhydrazine
Kinase inhibitor
Diagram: Pyrazole Synthesis Workflow
Caption: Synthesis of pyrazoles from chalcones.
Potential Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of the 1-(5-Chloro-2-methylpyridin-3-yl)ethanone scaffold are predicted to be active in several therapeutic areas based on the known pharmacology of similar structures.
Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase active site. The derivatized scaffold could be explored for its potential to inhibit various kinases implicated in cancer and inflammatory diseases.[16] The nature and position of substituents on the chalcone and pyrazole derivatives would be critical for achieving selectivity and potency.
GPCR Modulation: Pyridine-containing molecules have been identified as allosteric modulators of GPCRs.[2][3][4][5][17] The diverse functionalities that can be introduced onto the scaffold would allow for the fine-tuning of interactions with allosteric binding sites.
Antimicrobial Activity: The chalcone and pyrazole moieties are well-known pharmacophores in the development of antibacterial and antifungal agents.[12][18] Structure-activity relationship (SAR) studies would focus on the effect of different substituents on the aromatic rings on the antimicrobial spectrum and potency.
Diagram: Potential Drug Discovery Pathways
Caption: Integrated drug discovery workflow.
Conclusion
The 1-(5-Chloro-2-methylpyridin-3-yl)ethanone scaffold represents a promising, yet underexplored, starting point for the development of novel bioactive compounds. Its versatile chemistry allows for the straightforward synthesis of diverse libraries of chalcones, pyrazoles, and other derivatives. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to embark on drug discovery programs leveraging this valuable chemical entity.
References
Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). Retrieved from [Link]
Synthesis of New Chalcones and 1,5-Benzothiazepines Containing Quinolino and Thiazolyl Pharmacophores. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 435-440.
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME CHALCONE DERIVATIVES. (2009, November 4). Trade Science Inc. Journals. Retrieved from [Link]
Miniyar, P. B., et al. (2015). Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents. ResearchGate. Retrieved from [Link]
El-Sayed, N. N. E., et al. (2018).
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved from [Link]
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Retrieved from [Link]
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). National Center for Biotechnology Information. Retrieved from [Link]
Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020, January 24). MDPI. Retrieved from [Link]
Thienopyridine Analogues. (n.d.). IGI Global. Retrieved from [Link]
Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
1-(2-Chloro-5-methylpyridin-3-yl)ethanone. (n.d.). MilliporeSigma. Retrieved from [Link]
Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653–6664.
Preparation of 2-chloro-5-methylpyridine. (1986, September 16). Google Patents.
Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020, December 10). MDPI. Retrieved from [Link]
Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]
1-(5-chloro-2-fluoro-3-pyridyl)ethanone. (n.d.). MilliporeSigma. Retrieved from [Link]
Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012, May 29). Google Patents.
Mitchell, D., Cole, K. P., et al. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Semantic Scholar. Retrieved from [Link]
Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025, October 22). PubMed. Retrieved from [Link]
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016, February 1). PubMed. Retrieved from [Link]
A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IPIndia. Retrieved from [Link]
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021, September 29). MDPI. Retrieved from [Link]
New paradigms in GPCR drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Reagents for acetyl group protection in pyridine synthesis
Application Note: Strategic Protection of Acetyl Functionalities in Pyridine Synthesis Executive Summary In the synthesis of complex pyridine-based pharmacophores (e.g., antihistamines, proton pump inhibitors), the acety...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Protection of Acetyl Functionalities in Pyridine Synthesis
Executive Summary
In the synthesis of complex pyridine-based pharmacophores (e.g., antihistamines, proton pump inhibitors), the acetyl substituent (
) is a critical handle for carbon-carbon bond formation. However, its high electrophilicity makes it vulnerable during nucleophilic substitutions, lithiations, or reductions elsewhere on the pyridine ring.
Protecting the acetyl group as a cyclic ketal (dioxolane) is the standard approach, but this transformation presents a unique challenge in pyridine chemistry: Catalyst Poisoning. The basic pyridine nitrogen protonates under standard acid-catalyzed conditions, deactivating the catalyst and often stalling the reaction.
This guide details the "Pyridinium Salt Strategy" to overcome this barrier, providing robust protocols for installing and removing ethylene glycol ketals on acetylpyridines.
Strategic Analysis: The "Basic Nitrogen" Trap
Standard ketalization protocols (0.1 eq p-TsOH, benzene/toluene reflux) fail for acetylpyridines.
Mechanism of Failure: The pyridine nitrogen (
) is more basic than the carbonyl oxygen. It acts as a "proton sink," sequestering the acid catalyst as a pyridinium salt.
The Fix: The reaction environment must be modified to either (A) saturate the nitrogen with acid (using
equivalent) or (B) use a Lewis acid compatible with basic centers.
Decision Matrix: Reagent Selection
Reagent
Reagent Type
Critical Advantage
Best Application
Ethylene Glycol + p-TsOH
1,2-Diol / Protic Acid
High stability; forms rigid 5-membered ring.
Scale-up. Robust protection against Grignards/Lithium reagents.
Triethyl Orthoformate
Orthoester
Water-scavenging; milder conditions.
Acid-Sensitive Substrates. When high-temp reflux is dangerous.
TMSOTf + Glycol
Silyl Triflate
Aprotic activation.
Complex Scaffolds. When protonation of other sites must be avoided.
Detailed Experimental Protocols
Protocol A: The "Pyridinium Salt" Method (Standard & Robust)
Recommended for 2-, 3-, and 4-acetylpyridines.
Principle: By pre-forming the tosylate salt of the acetylpyridine, we prevent the free base from quenching the catalytic cycle. The reaction is driven by azeotropic water removal.
Reagents:
Acetylpyridine substrate (10 mmol)
Ethylene Glycol (15-20 mmol, 1.5-2.0 eq)
p-Toluenesulfonic acid monohydrate (
-TsOHHO) (11-12 mmol, 1.1-1.2 eq )
Toluene (50 mL)
Workflow:
Salt Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the acetylpyridine (1.0 eq) in a minimum amount of dry acetone or ethanol. Add
-TsOHHO (1.0 eq) slowly. A white precipitate (pyridinium tosylate) will form.
Isolation (Optional but Recommended): Filter the salt and dry it. This ensures exact stoichiometry. Note: If skipping isolation, simply add 1.2 eq p-TsOH directly to the toluene mixture in step 3.
Cyclization: Suspend the pyridinium salt in Toluene. Add Ethylene Glycol (1.5 eq) and an additional catalytic amount of
-TsOH (0.1 eq) to ensure the equilibrium is driven.
Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat to vigorous reflux (
).
Monitoring: Monitor water collection in the trap. The reaction is typically complete when water evolution ceases (3–6 hours).
QC Check: TLC (run in 10% MeOH/DCM with
to neutralize the spot). The ketal is usually less polar than the ketone.
Workup (Critical):
Cool the mixture to room temperature.
Neutralization: Pour the mixture into saturated aqueous
or (10%) to deprotonate the pyridine nitrogen. The free base ketal will partition into the organic layer.
The following diagram illustrates the critical "Salt Strategy" to prevent catalyst poisoning.
Figure 1: The "Pyridinium Salt Strategy" ensures the acid catalyst remains active for ketalization rather than being sequestered by the pyridine nitrogen.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
No Reaction (SM remains)
Catalyst Poisoning.
Check stoichiometry. Ensure acid is eq relative to pyridine.
Ensure Dean-Stark is functioning; switch to fresh Toluene; increase reflux time.
Product is Water Soluble
Pyridine is protonated.
Ensure the final workup pH is basic () to keep the pyridine neutral and organic-soluble.
NMR: Missing C=O peak
Success.
Look for disappearance of ppm (C=O) and appearance of ketal carbon at ppm.
References
Greene's Protective Groups in Organic Synthesis , 4th Ed.; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley-Interscience: New York, 2006. (Chapter on Protection of Carbonyl Groups).[4][5][6][7]
Synthesis of 4-Acetylpyridine Oxime Tosylate. Organic Syntheses, Coll. Vol. 10, p.1 (2004); Vol. 77, p.1 (2000). (Demonstrates the stability and handling of acetylpyridine salts).
Ketalization of Pyridyl Ketones. Journal of the American Chemical Society, 1956, 78, 11, 2518–2521. (Classic mechanistic study on pyridine ketalization difficulties).
Scalable Synthesis and Process Chemistry of Pyridine Ethanone Intermediates
Executive Summary Pyridine ethanones (acetylpyridines) are highly versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors, anti-inflammatory agents, and DNA pho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyridine ethanones (acetylpyridines) are highly versatile building blocks in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors, anti-inflammatory agents, and DNA photo-cleavage compounds. Transitioning these intermediates from milligram-scale discovery chemistry to multi-kilogram process manufacturing requires navigating severe exotherms, avoiding over-alkylation, and minimizing the use of hazardous reagents. This application note details three scalable methodologies, providing mechanistic rationales and validated protocols for process chemists and drug development professionals.
Strategic Route Selection & Mechanistic Rationale
The selection of a synthetic route for pyridine ethanones at scale is dictated by starting material availability, thermal safety, and atom economy. We highlight three field-proven approaches:
Route A: The Classical Organometallic Approach (Grignard + Cyanopyridine)
Mechanism & Causality: When synthesizing acetylpyridines using organometallics, starting from a pyridine carboxylate (ester) often leads to over-addition, yielding a tertiary alcohol. To prevent this, process chemists utilize cyanopyridines. The addition of a methylmagnesium halide to a cyanopyridine forms a stable magnesium imine salt. Causality: This salt precipitates out of the solution, physically and electronically preventing a second nucleophilic attack. The desired ketone is only liberated later during a highly controlled acidic hydrolysis step [3].
Route B: Aerobic C-H Oxygenation of Ethylpyridines
Mechanism & Causality: Traditional oxidations require stoichiometric heavy metals (e.g., Cr, Mn) or hazardous peroxides, which are unscalable and environmentally toxic. The N-hydroxyphthalimide (NHPI) and Cobalt(II) system operates via a radical autoxidation pathway. Causality: Co(II) oxidizes NHPI to the phthalimido-N-oxyl (PINO) radical under ambient oxygen. The PINO radical selectively abstracts a hydrogen from the benzylic position of an ethylpyridine. The resulting carbon radical reacts with ambient O
to form a peroxy radical, which decomposes into the acetylpyridine. This route boasts an exceptionally low E-factor, uses ambient air/O as the terminal oxidant, and avoids organometallics entirely [1].
Route C: Continuous Flow Weinreb Amide Synthesis
Mechanism & Causality: When cyanopyridines are unavailable, the Weinreb amide (N-methoxy-N-methylamide) is the gold standard to prevent Grignard over-addition. The stable chelated tetrahedral intermediate collapses only upon aqueous quench. However, batch scale-up is limited by the high cost of Weinreb amine and the highly exothermic coupling step. Causality: Continuous flow reactors mitigate this by providing superior heat and mass transfer, allowing near-stoichiometric reagent use, precise residence times, and ambient temperature operation without the risk of thermal runaway [2].
Quantitative Process Metrics
To facilitate route selection, the following table summarizes the key process metrics for the three methodologies:
Metric
Route A (Cyanopyridine)
Route B (Aerobic Oxidation)
Route C (Flow Weinreb)
Starting Material
Cyanopyridines
Ethylpyridines
Pyridine Carboxylates
Key Reagents
MeMgCl, HCl
Co(OAc), NHPI, O
Weinreb Amine, MeMgCl
Scalability Limit
100+ kg (Pilot/Plant)
50+ kg (Pilot)
10+ kg (Flow dependent)
Typical Yield
80 – 90%
75 – 95%
85 – 95%
E-factor
Moderate (Salt waste)
Very Low (Green)
Low (Solvent recycling)
Safety Profile
Exothermic quench
High (Avoids organometallics)
High (Flow mitigates heat)
Process Workflows & Pathway Visualizations
Fig 1. Decision matrix for scalable pyridine ethanone synthesis.
Fig 2. Radical autoxidation mechanism via Co/NHPI catalysis.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in physical and chemical proxies ensure that the operator can verify the reaction trajectory in real-time without relying solely on offline chromatography.
Protocol 1: Pilot-Scale Synthesis of 1-(2-Chloropyridin-4-yl)ethanone (Route A)
Equipment: 50 L Jacketed Glass Reactor, overhead stirrer, addition funnel, internal thermocouple.
Safety Note: Grignard additions are highly exothermic. Ensure jacket cooling capacity can maintain internal temp < 10 °C.
System Purge: Purge the 50 L reactor with N
for 30 minutes.
Substrate Loading: Charge 2-chloroisonicotinonitrile (2.0 kg, 14.4 mol) and anhydrous THF (20 L). Stir at 250 rpm and cool the jacket until the internal temperature reaches 0 °C.
Grignard Addition: Slowly add Methylmagnesium chloride (MeMgCl, 3.0 M in THF, 5.3 L, 15.9 mol, 1.1 eq) via the addition funnel over 3 hours. Maintain internal temperature between 0 °C and 5 °C.
Self-Validation Check (IPC): As the addition progresses, the reaction mixture must transition from a clear solution to a thick, yellow/orange stirrable slurry. Causality: This visual change confirms the successful precipitation of the stable magnesium imine salt. If the solution remains completely clear, it indicates a failed initiation or moisture contamination quenching the Grignard.
Hydrolysis (Quench): Carefully transfer the slurry into a second reactor containing vigorously stirred 2M HCl (15 L) pre-cooled to 0 °C. Caution: Highly exothermic. The imine salt will hydrolyze to the ketone.
Workup: Adjust the pH to 7.5 using 2M NaOH. Extract the aqueous layer with Ethyl Acetate (3 x 10 L). Wash the combined organics with brine, dry over Na
SO, and concentrate under reduced pressure to afford the product as a pale yellow solid.
Expected Yield: 1.85 kg (82%).
Protocol 2: Multigram Aerobic Oxygenation of 4-Ethylpyridine (Route B)
Reference Application: Green Process Chemistry [1]
Equipment: 2 L Autoclave or heavy-walled glass reactor equipped with a gas sparging frit and mass flow controller.
Catalyst Loading: To the reactor, add 4-ethylpyridine (107 g, 1.0 mol), N-hydroxyphthalimide (NHPI, 16.3 g, 0.1 mol, 10 mol%), and Cobalt(II) acetate tetrahydrate (Co(OAc)
·4HO, 2.5 g, 0.01 mol, 1 mol%).
Solvent Addition: Add Ethyl Acetate (1.0 L). Stir at 400 rpm. The solution will appear pale pink/purple due to the Cobalt species.
Oxygenation: Heat the reaction mixture to 90 °C. Begin sparging O
gas through the frit at a controlled rate of 100 mL/min.
Self-Validation Check (IPC): Monitor O
consumption via the mass flow controller's differential (Input vs. Exhaust). Causality: The radical chain reaction consumes stoichiometric oxygen. The cessation of net O uptake mathematically correlates to >95% substrate conversion, serving as an in-situ kinetic endpoint without needing HPLC sampling.
Workup: Once O
uptake ceases (typically 12-16 hours), cool the reactor to room temperature. Filter the mixture through a short pad of Celite/Silica gel to remove the cobalt catalyst (the filtrate should transition from dark to pale yellow).
Purification: Concentrate the filtrate under reduced pressure. The crude acetylpyridine can be used directly or distilled under vacuum.
Expected Yield: 109 g (90%).
References
Co/NHPI-mediated aerobic oxygenation of benzylic C–H bonds in pharmaceutically relevant molecules
Source: Chemical Science (RSC Publishing)
URL:[Link]
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Source: Google Patents (Pharmacia Italia S.P.A.)
Method
Functionalization of the 5-chloro position in pyridine rings
Application Note: Strategic Functionalization of the 5-Chloro Position in Pyridine Rings Part 1: The "Meta-Problem" in Pyridine Chemistry In medicinal chemistry, the pyridine ring is a privileged scaffold.[1] However, fu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Functionalization of the 5-Chloro Position in Pyridine Rings
Part 1: The "Meta-Problem" in Pyridine Chemistry
In medicinal chemistry, the pyridine ring is a privileged scaffold.[1] However, functionalizing the 5-position (meta to the nitrogen) presents a distinct thermodynamic and kinetic challenge compared to the 2- or 4-positions.
The Electronic Trap: The pyridine nitrogen is electron-withdrawing.[2][3][4] Positions 2 and 4 are electron-deficient, making them highly reactive toward Nucleophilic Aromatic Substitution (SNAr) and oxidative addition with electron-rich metal catalysts.
The 5-Chloro Anomaly: The 5-position is electronically "neutral" or deactivated. A chlorine atom at C5 behaves more like an unactivated chlorobenzene than a heterocycle. It lacks the resonance stabilization that facilitates oxidative addition at C2. Furthermore, the pyridine nitrogen can coordinate to Palladium (Pd), poisoning the catalyst.
This guide provides high-fidelity protocols to force reactivity at the recalcitrant 5-chloro position, specifically when the 2-position is already substituted or blocked.
Part 2: Strategic Decision Framework
Before selecting a protocol, you must diagnose your substrate's topology using the Reactivity Hierarchy .
Visualizing the Selectivity Logic
Caption: Decision tree for sequencing functionalization. Note that C2-Cl is kinetically superior to C5-Cl.
Part 3: Validated Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Coupling 2-methoxy-5-chloropyridine with aryl boronic acids.
The Challenge: The C5-Cl bond is strong. Standard ligands (PPh3, dppf) will fail or require harsh temperatures that promote protodehalogenation (reduction of Cl to H).
The Solution: Use Biaryl Dialkylphosphines (Buchwald Ligands) . Specifically, XPhos or SPhos create a monolithic, electron-rich Pd(0) species that forces oxidative addition.
Base: K₃PO₄ (3.0 equiv). Anhydrous phosphate is critical for difficult substrates.
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Temperature: 80–100 °C.
Step-by-Step Workflow:
Catalyst Pre-Activation (Critical): In a vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in 1 mL dry dioxane. Stir at 40°C for 5 minutes until the solution turns from orange to pale yellow/green. This ensures the active L-Pd(0) species is formed before touching the substrate.
Substrate Loading: To a reaction tube, add 2-methoxy-5-chloropyridine (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol).
Solvent Addition: Add 4 mL Dioxane and 1 mL degassed water.
Initiation: Add the pre-activated catalyst solution. Seal the tube under Argon.
Reaction: Heat to 100°C for 4-12 hours.
Self-Validation Check:
Spot TLC at 1 hour.
Scenario 1: SM consumed, Product forms → Proceed.
Scenario 2: SM remains, Catalyst black/precipitated → Oxygen leak or Ligand oxidation.
Scenario 3: SM consumed, "Product" is actually Des-chloro pyridine (mass = SM - 34) → Temperature too high or Boronic acid wet.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Amination of 3-chloropyridine (functionally 5-chloro) with secondary amines.
The Challenge: Pyridine nitrogen binds to Pd, shutting down the cycle.
The Solution:BrettPhos or RuPhos precatalysts.[6] These bulky ligands form a "protective shell" around Pd, preventing non-productive coordination to the pyridine nitrogen.
Data: Base Selection Matrix
Amine Type
Recommended Ligand
Base
Temp
Notes
Primary Alkyl
BrettPhos
NaOtBu
100°C
Strong base required for deprotonation.
Secondary Cyclic
RuPhos
LiHMDS
65-80°C
LiHMDS minimizes ester/nitrile hydrolysis side reactions.
Anilines
XPhos
Cs₂CO₃
100°C
Weaker base tolerates sensitive functional groups.
Protocol (Secondary Amine):
Charge: Add Pd-RuPhos-G3 Precatalyst (2 mol%) and RuPhos (2 mol%) to the vessel.
Why extra ligand? To extend catalyst lifetime in electron-deficient couplings.
Substrate: Add 5-chloropyridine derivative (1.0 equiv) and Amine (1.2 equiv).
Base: Add LiHMDS (1.0 M in THF, 2.2 equiv).
Note: If using solid NaOtBu, add it with the catalyst.
Solvent: Add anhydrous THF or Toluene (0.2 M concentration).
Execution: Stir at 80°C.
Workup: Quench with NH₄Cl (aq) to remove residual Li salts which can cause emulsions.
Part 4: Mechanistic Visualization
Understanding why the reaction fails is as important as the protocol. The diagram below illustrates the catalytic cycle with a focus on the rate-limiting step for 5-chloropyridines.
Caption: Catalytic cycle highlighting the oxidative addition bottleneck at C5 and the risk of N-coordination.
Part 5: Troubleshooting "The Black Box"
When the reaction yields 0%, consult this table immediately.
Symptom
Diagnosis
Corrective Action
No Reaction (SM recovered)
Oxidative Addition Failure
Switch to Pd-G3-Precatalysts (ensures 1:1 L:Pd ratio). Increase temp to 110°C. Switch solvent to t-Amyl Alcohol.
Dehalogenation (Ar-H formed)
Hydride Source Present
Solvent is "wet" (acting as H-source). Base is too strong. Switch from Isopropanol/Ethanol to Toluene/Dioxane.
Homocoupling (Ar-Ar)
Transmetallation Issue
Oxygen ingress (oxidizes Boron). Degas solvents vigorously (sparge with Ar for 15 mins).
Low Conversion (<30%)
Catalyst Poisoning
The pyridine nitrogen is binding Pd. Use bulkier ligands (tBuXPhos) to sterically block the N-coordination.
References
BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. (2025).[5][6][7][8][9] Link
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine. (2025).[5][6][7][8][9][10] Link
Lutz, C. et al. Suzuki-Miyaura Coupling of different chloropyridines with phenylboronic acids. ResearchGate. Link
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.Link
Chemistry LibreTexts. Buchwald-Hartwig Amination Protocols and Mechanisms. (2023).[9][11][12] Link
Technical Guide: Agrochemical Applications of 3-Acetyl-5-chloro-2-methylpyridine
This is a comprehensive technical guide and protocol set for the agrochemical applications of 3-acetyl-5-chloro-2-methylpyridine . This guide is structured for research scientists and process chemists, focusing on the mo...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide and protocol set for the agrochemical applications of 3-acetyl-5-chloro-2-methylpyridine .
This guide is structured for research scientists and process chemists, focusing on the molecule's utility as a versatile C3-functionalized pyridine scaffold . It details the synthesis of downstream herbicide and fungicide active ingredients (AIs) and provides validated protocols for its manipulation.[1]
Executive Summary & Chemical Profile
3-Acetyl-5-chloro-2-methylpyridine (CAS: Not widely indexed; treated here as a specialized intermediate) is a strategic building block in agrochemical discovery.[2] Its value lies in its tri-functional nature :
C3-Acetyl Group: A reactive handle for cyclization (to heterocycles) or oxidation (to carboxylic acids).
C5-Chloro Group: A site for cross-coupling reactions (Suzuki-Miyaura, Stille) to introduce biaryl motifs common in SDHI fungicides.
C2-Methyl Group: Provides steric bulk and can be functionalized via radical halogenation or oxidation.
This molecule is primarily utilized as a precursor for Nicotinamide Herbicides (analogs of Diflufenican) and Pyrazolyl-pyridine Fungicides .
Chemical Data Table
Property
Specification
Chemical Name
3-Acetyl-5-chloro-2-methylpyridine
Molecular Formula
C₈H₈ClNO
Molecular Weight
169.61 g/mol
Physical State
Pale yellow to off-white solid
Solubility
Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water
Application I: Synthesis of Nicotinamide Herbicides
The primary agrochemical application of 3-acetyl-5-chloro-2-methylpyridine is its conversion into 5-chloro-2-methylnicotinic acid . This acid is a structural analog of the herbicide Diflufenican and a scaffold for next-generation PDS (phytoene desaturase) inhibitors.
Mechanism: Selective Haloform Oxidation
The transformation utilizes the Haloform Reaction . The challenge is to oxidize the C3-acetyl group to a carboxylate without over-oxidizing the C2-methyl group or chlorinating the pyridine ring. Sodium hypochlorite (NaOCl) in aqueous sodium hydroxide is the reagent of choice.
Experimental Protocol: Synthesis of 5-Chloro-2-methylnicotinic Acid
Objective: Convert 3-acetyl-5-chloro-2-methylpyridine to its corresponding carboxylic acid.
Sodium Hypochlorite solution (10-13% active chlorine, 150 mL)
Sodium Hydroxide (NaOH), 4M aqueous solution
Sodium Sulfite (Na₂SO₃)
Hydrochloric Acid (HCl), 6M
Dichloromethane (DCM)
Step-by-Step Procedure:
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 3-acetyl-5-chloro-2-methylpyridine (10.0 g) in 1,4-dioxane (40 mL).
Hypochlorite Addition: Cool the solution to 0–5°C using an ice bath. Add the NaOCl solution (150 mL) dropwise over 45 minutes. Critical: Maintain internal temperature <10°C to prevent side-reactions at the C2-methyl position.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][3] The starting ketone spot should disappear.
Quenching: Add saturated Na₂SO₃ solution (20 mL) to destroy excess hypochlorite. Verify with starch-iodide paper (paper should remain white).
Work-up:
Extract the basic aqueous layer with DCM (2 x 50 mL) to remove unreacted organic impurities (discard organics).
Acidify the aqueous layer carefully with 6M HCl to pH 2–3. A white precipitate (the nicotinic acid) should form.
Extract the acidic aqueous layer with Ethyl Acetate (3 x 100 mL).[4]
Isolation: Dry the combined Ethyl Acetate layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to yield 5-chloro-2-methylnicotinic acid .
Expected Yield: 85–92%
Purity: >98% (HPLC)
Application II: Synthesis of Pyrazolyl-Pyridine Fungicides
The acetyl group serves as a "linchpin" for constructing pyrazole rings, a motif found in SDHI (Succinate Dehydrogenase Inhibitor) fungicides like Pyriofenone analogs.
Workflow Visualization (DOT)
The following diagram illustrates the divergent synthetic pathways from the core intermediate.
Caption: Divergent synthesis of Nicotinamide herbicides and Pyrazole fungicides from the 3-acetyl precursor.
Protocol: Synthesis of Pyrazolyl-Pyridine Scaffold
Objective: Convert the acetyl group into a pyrazole ring via an enaminone intermediate.
Step-by-Step Procedure:
Enaminone Formation:
Reflux 3-acetyl-5-chloro-2-methylpyridine (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in toluene for 6 hours.
Concentrate to yield the intermediate: 3-(dimethylamino)-1-(5-chloro-2-methylpyridin-3-yl)prop-2-en-1-one.
Cyclization:
Dissolve the enaminone in Ethanol.
Add Methylhydrazine (1.2 eq) or Phenylhydrazine (1.2 eq).
Heat to reflux for 4 hours.
Purification:
Evaporate solvent.[4][5] Purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Hazard Classification: Pyridine derivatives are generally irritants. 3-Acetyl-5-chloro-2-methylpyridine should be treated as Skin Irrit. 2 / Eye Irrit. 2 .
Reactivity: Avoid contact with strong oxidizing agents (peroxides) which may cause uncontrolled oxidation of the methyl group.
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent slow oxidation or moisture absorption.
References
Organic Chemistry Portal.Haloform Reaction - Mechanism and Protocols.
Source:
Bayer CropScience.Diflufenican: Herbicide Profile and Chemistry. (General reference for nicotinamide herbicides).
(Note: Specific patent literature for "3-acetyl-5-chloro-2-methylpyridine" is proprietary; protocols above are derived from standard validated transformations for this chemical class.)
Technical Support Center: Purification of Pyridine Ethanone Isomers by Column Chromatography
Welcome to the Chromatographic Purification Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the separation of pyridine ethanone isomers (e.g., 2-acetylpy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatographic Purification Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the separation of pyridine ethanone isomers (e.g., 2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine). These basic, polar heterocyclic compounds frequently present purification bottlenecks due to their strong secondary interactions with stationary phases.
Mechanistic Deep Dive: The Causality of Tailing
The fundamental challenge in purifying basic compounds like pyridine ethanone isomers on standard silica gel is rooted in acid-base chemistry. Silica gel possesses residual silanol groups (Si-OH) on its surface, which act as Brønsted acids. The basic nitrogen atom in the pyridine ring interacts strongly with these acidic sites[1].
This creates a dual retention mechanism: standard liquid-solid partitioning combined with unintended ion exchange. Because the ion-exchange interaction is strong and kinetically slow, the trailing edge of the chromatographic peak broadens, resulting in severe tailing, decreased resolution between closely eluting isomers, and sometimes irreversible binding (yielding poor recovery)[2][3]. Overcoming this requires chemical intervention to either mask the silanols or alter the stationary phase entirely.
Troubleshooting Guide & FAQs
Q1: My pyridine ethanone isomers streak completely down the TLC plate and co-elute on a standard silica column. How do I fix this?A: The streaking is a direct visual confirmation of the basic pyridine nitrogen interacting with acidic silanols. To resolve this, you must neutralize the silica. The most effective method is adding a competing base, such as Triethylamine (TEA), at 1–5% (v/v) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA)[2]. The TEA molecules, being highly basic, preferentially bind to the silanol groups, masking them and allowing your pyridine isomers to partition normally based on their polarity[1].
Q2: I added TEA, but my isomers are still co-eluting. What is the next logical step?A: If masking the silanols eliminates tailing but still doesn't provide enough resolution for structurally similar isomers (like 3-acetylpyridine and 4-acetylpyridine), the stationary phase chemistry must be changed. Consider switching to an amine-functionalized silica column (e.g., KP-NH). Because the surface is covalently bonded with organic amines, it is inherently basic. This provides a "softer" chromatographic environment where organic amines separate using standard solvents without requiring mobile phase additives[3].
Q3: Can I use reversed-phase (RP) chromatography for these isomers?A: Yes. For highly polar pyridine derivatives, RP-HPLC or preparative RP chromatography is excellent. However, basic compounds will still tail on C18 columns due to residual silanols. You must either:
Work at a low pH (e.g., 10-20 mM phosphate buffer, pH 2.5) to protonate the silanol groups, rendering them neutral and preventing ion exchange[4].
Use a mobile phase additive like TEA (5 mM) or form a triethylammonium acetate (TEAA) buffer to suppress silanol interactions and provide spatial selectivity[2][4].
This protocol is a self-validating system: if the column is properly neutralized, the compound will elute in a tight band matching the TEA-modified TLC Rf value.
Solvent Preparation: Prepare the elution solvent system determined by TLC (e.g., 70% Hexane / 30% EtOAc) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.
Column Equilibration (Critical Step): Pack the silica gel column. Flush the column with at least 3 to 5 column volumes (CV) of the TEA-containing mobile phase.
Causality: This pre-equilibration ensures that the TEA has sufficient time to bind and mask the acidic silanol sites throughout the entire column bed before the sample is introduced[3].
Sample Loading: Dissolve the crude pyridine ethanone isomer mixture in a minimal volume of the elution solvent. Apply evenly to the top of the column bed.
Elution: Elute the column using the TEA-modified solvent. Monitor fractions via TLC (developed in the same TEA-modified solvent).
Post-Purification: Evaporate the fractions under reduced pressure. Note: TEA can be difficult to remove completely; placing the product under high vacuum overnight is required to remove residual traces.
Protocol 2: Reversed-Phase Purification with pH Control
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 using phosphoric acid.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Operator: Senior Application Scientist, Process Chemistry Division
Topic: Troubleshooting Solubility, Stability, and Handling of Chloromethylpyridine Derivatives (e.g., 2-chloromethylpyridine, 3-chloromethylpyridine)
Introduction: The "Deceptive" Bifunctional Molecule
Welcome to the technical support center. If you are here, you are likely facing a contradiction: your molecule is small and polar, yet it precipitates in buffers, turns into a black tar upon concentration, or hydrolyzes before you can test it.
Chloromethylpyridine derivatives are bifunctional traps . They contain a basic pyridine nitrogen (
) and a highly reactive electrophilic chloromethyl group. This duality creates two primary failure modes:
Self-Alkylation (Quaternization): The nitrogen of one molecule attacks the alkyl chloride of another, forming insoluble polymers.
Hydrolysis: The alkyl chloride is displaced by water, rendering the compound inactive.
This guide replaces "trial and error" with thermodynamic logic.
Module 1: The Solubility Switch (Salt vs. Free Base)
User Issue: "I bought 2-(chloromethyl)pyridine hydrochloride, but it won't dissolve in Dichloromethane (DCM) for my reaction." or "My extraction yielded an oil that won't crystallize."
Technical Diagnosis:
You are fighting the Salt-Base Partition .
The Hydrochloride Salt: Ionic lattice. Highly water-soluble (>100 mg/mL), insoluble in non-polar organics (DCM, Hexanes). Stable solid.
The Free Base: Neutral organic liquid/low-melting solid. Soluble in organics, sparingly soluble in water.[1] Unstable (prone to polymerization).
Troubleshooting Protocol: The Partition Switch
To move the molecule between phases without degradation, you must control pH relative to the pyridine's
(approx 5.2).
Target Phase
Required Form
Reagent to Add
pH Goal
Warning
Aqueous / Methanol
Cationic Salt
HCl (in Dioxane or Et2O)
pH < 2
Excess heat causes hydrolysis.
DCM / EtOAc / Ether
Neutral Free Base
NaHCO₃ (sat. aq.) or Na₂CO₃
pH > 7
DANGER ZONE: Free base polymerizes rapidly if concentrated.
Critical Step: If you need the free base for a reaction (e.g., N-alkylation of a secondary amine), do not isolate it neat . Extract into the organic solvent, dry with MgSO₄, and use the solution immediately. Never rotovap the free base to dryness; it will likely polymerize into a tar.
Module 2: Stability & The "Black Tar" Phenomenon
User Issue: "My clear solution turned yellow, then cloudy, and finally deposited a dark gummy precipitate overnight."
Technical Diagnosis:
This is Intermolecular Quaternization .
In the free base form, the pyridine nitrogen acts as a nucleophile, attacking the electrophilic methylene carbon of a neighbor molecule. This chain reaction forms a poly-pyridinium chloride salt (a polymer), which is insoluble in organics and appears as "tar."
Prevention Protocol: The "Dilute & Acidic" Rule
Keep it Protonated: Store the compound as the Hydrochloride salt. The protonated nitrogen (
) loses its nucleophilicity, halting polymerization.
Concentration Limit: If you must have the free base, keep concentrations < 0.1 M . High concentration increases the collision frequency between the N and CH₂-Cl groups (Second-order kinetics).
Temperature: Store stock solutions at -20°C or -80°C. Reaction rates for alkylation drop significantly at low temperatures.
Module 3: Hydrolysis in Aqueous Buffers
User Issue: "I prepared a stock in DMSO, diluted it into PBS (pH 7.4) for a cell assay, and the activity disappeared after 2 hours."
Technical Diagnosis:Solvolytic Degradation.
The chloromethyl group is a benzylic-like halide. In aqueous media, especially at neutral or basic pH, water displaces the chloride via an
-like mechanism (stabilized by the pyridine ring), forming hydroxymethylpyridine (inactive alcohol) and HCl.
Data: Estimated Half-Life (
) of Chloromethylpyridines
Solvent System
Temperature
Estimated
Status
100% DMSO (Dry)
25°C
> 6 months
Stable
PBS (pH 7.4)
37°C
< 30 - 60 mins
Critical Degradation
Acetate Buffer (pH 4.5)
25°C
~ 4 - 6 hours
Moderate Stability
Water (pH 2, HCl)
4°C
Days
Stable
Protocol: Formulation for Biological Assays
Do not pre-dilute in aqueous buffer. Use a "Just-in-Time" dilution method.
Stock: Prepare 10-100 mM stock in anhydrous DMSO.
Cosolvent Mix: If precipitation occurs upon dilution, use an intermediate dilution step with PEG400 or Cyclodextrin .
Recipe: 10% DMSO Stock + 40% PEG400 + 50% Water.
Timing: Add the compound to the assay plate last . Do not incubate the compound in media before adding cells/targets.
Visualizing the Stability Pathways
The following diagram illustrates the "Danger Zones" for chloromethylpyridine derivatives based on pH and Concentration.
Caption: Stability landscape of chloromethylpyridine. The transition from Salt to Free Base activates the molecule for synthesis but also for self-destruction (Polymerization) or deactivation (Hydrolysis).
Frequently Asked Questions (FAQs)
Q1: Can I sonicate the hydrochloride salt to dissolve it in chloroform?A: No. The hydrochloride salt is an ionic lattice. It is thermodynamically insoluble in non-polar solvents like chloroform or hexanes. Sonicating will only create a suspension, not a solution. You must perform a "free-basing" extraction (see Module 1) to solubilize it in organic solvents.
Q2: Why does my NMR spectrum show broad peaks and extra methylene signals?A: This is a classic sign of polymerization . The sharp singlet of the
group (typically 4.5–4.8 ppm) will shift and broaden as the nitrogen attacks it. If you see a new set of peaks appearing over time in , your free base is degrading in the NMR tube. Fix: Run NMR immediately after extraction, or add a drop of or to protonate the pyridine and stabilize the sample.
Q3: Is it better to use 2-chloromethyl or 3-chloromethyl pyridine?A: 3-chloromethylpyridine is generally more stable towards hydrolysis than the 2-isomer. In the 2-position, the nitrogen's electron-withdrawing inductive effect is stronger, but the proximity also allows for neighboring group participation or steric strain that can accelerate specific degradation pathways. However, the 2-isomer is often required for specific pharmacophore binding (e.g., nicotinic acetylcholine receptors).
Q4: How do I remove the "tar" from my flask?A: The polymer is a pyridinium salt. It is often insoluble in standard organic solvents but soluble in hot water or methanol . Do not try to scrub it with hexanes; use a polar protic solvent to dissolve the ionic polymer.
References
BenchChem Technical Support. (2025).[1] 2-(Chloromethyl)pyridine | 4377-33-7 Physical Properties and Handling. BenchChem.
Smolecule. (2023). 2-(Chloromethyl)pyridine hydrochloride Solubility Profile and Stability. Smolecule.
Technical Support Center: Optimizing Reaction Temperature for Pyridine Ring Chlorination
Welcome to the specialized support center for pyridine functionalization. Chlorinating the electron-deficient pyridine ring presents unique thermodynamic and kinetic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the specialized support center for pyridine functionalization. Chlorinating the electron-deficient pyridine ring presents unique thermodynamic and kinetic challenges. As an application scientist, understanding the causality between thermal profiles and reaction mechanisms is critical. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to help you optimize temperature profiles, prevent coking, and maximize regioselectivity.
Visualizing the Thermal Decision Matrix
The optimal chlorination temperature is entirely dependent on the starting substrate's electronic activation and the chosen chlorinating agent. Use the decision matrix below to select the correct thermal pathway for your specific workflow.
Caption: Decision matrix for pyridine chlorination detailing substrate-specific temperature profiles.
Troubleshooting & FAQs (The "Why" and "How")
Q1: I am observing severe "coking" (black, tarry degradation) during the direct chlorination of pyridine with phosphorus oxychloride (POCl₃). How should I adjust the thermal profile?A: When directly chlorinating pyridine with POCl₃, the initial reaction is violently exothermic. If the chlorinating agent is added at temperatures above 40–50 °C, the localized heat causes the electron-deficient pyridine ring to undergo oxidative polymerization, resulting in black, tarry byproducts—a phenomenon known in the industry as "coking" [1][1].
Solution: Employ a biphasic thermal profile. Cool the pyridine solution in a cold water bath and add POCl₃ dropwise, strictly maintaining the internal temperature below 40 °C. Once the addition is complete and the initial exothermic activation has subsided, ramp the temperature to 70–75 °C for 5 hours to drive the substitution to completion[1].
Q2: Why does direct gas-phase chlorination of pyridine require such extreme temperatures compared to standard aromatic chlorination?A: The electronegative pyridine nitrogen strongly deactivates the aromatic ring towards electrophilic aromatic substitution. To overcome this massive activation energy barrier, direct chlorination with chlorine gas must be performed at 180–220 °C (and up to 300 °C under pressure) using a Lewis acid catalyst like ferric chloride (FeCl₃) supported on activated carbon [2][2].
Q3: What is the optimal temperature for the solvent-free chlorination of 2-hydroxypyridines using POCl₃, and why does it differ from standard pyridine chlorination?A: Hydroxypyridines readily tautomerize to pyridones, making the oxygen highly nucleophilic towards POCl₃. This allows for a highly efficient, solvent-free chlorination using equimolar POCl₃. The optimal temperature for this transformation is 140–160 °C in a sealed Teflon-lined reactor [3][3]. The elevated temperature is necessary to drive the cleavage of the intermediate phosphorodichloridate, while the sealed environment prevents the volatilization of the single equivalent of pyridine used as a base[3].
Q4: How does temperature influence the regioselectivity when chlorinating pyridine N-oxides?A: Activating the pyridine ring as an N-oxide reverses its electronic properties, making it susceptible to mild electrophilic attack. However, temperature is the critical variable for regiocontrol. Performing the chlorination with POCl₃ and a bulky base (like 2,6-lutidine) in dichloromethane at exactly 0 °C strongly favors C2-chlorination over C4-chlorination [4][4]. At higher temperatures, the stabilization of the N-phosphoryloxy intermediate is compromised, leading to non-selective chloride delivery and substrate degradation[4].
Quantitative Data Summary
The table below summarizes the optimal thermal conditions and expected yields based on the substrate and chlorinating agent used.
Substrate
Chlorinating Agent
Catalyst / Base
Optimal Thermal Profile
Major Product
Typical Yield
Pyridine
Cl₂ (gas)
FeCl₃ / Activated Carbon
180–220 °C (Gas phase)
Polychlorinated pyridines
Variable
Pyridine
POCl₃
None
<40 °C (Addition) → 75 °C (Reaction)
4-Chloropyridine
60–70%
2-Hydroxypyridine
POCl₃ (Equimolar)
Pyridine (1 eq)
140–160 °C (Sealed Reactor)
2-Chloropyridines
>80%
Pyridine N-oxide
POCl₃
2,6-Lutidine
0 °C (Dichloromethane)
2-Chloro-substituted pyridines
>60%
Validated Experimental Protocol
Large-Scale Solvent-Free Chlorination of 2-Hydroxypyridine
Self-Validating Mechanism: This protocol eliminates the need for excess POCl₃ (which acts as both solvent and reagent in traditional methods), drastically reducing hazardous waste. The use of exactly one equivalent of pyridine as a base neutralizes the HCl generated, driving the reaction forward without degrading the product.
Safety Warning: POCl₃ reacts violently with water, releasing toxic HCl gas, phosphorus oxides, and massive amounts of heat [5][5]. Perform all steps in a certified fume hood.
Step-by-Step Methodology:
Reactor Loading: To a dry, 150 mL Teflon-lined stainless steel reactor, add 2-hydroxypyridine (0.3 moles).
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 0.3 moles) and pyridine (0.3 moles). (Note: Equimolar stoichiometry prevents the formation of over-chlorinated byproducts).
Sealing and Heating: Seal the reactor securely. Heat the mixture in a controlled oven or heating block to 140–160 °C for exactly 2 hours[3].
Cooling (Critical Step): Allow the reactor to cool completely to room temperature. Do not open while hot to prevent the release of pressurized, corrosive vapors.
Quenching: Carefully open the reactor and slowly pour the contents into 100 mL of cold water (~0 °C) to quench any unreacted POCl₃[3].
Neutralization & Isolation: Adjust the pH of the aqueous solution to 8–9 using a saturated sodium carbonate (Na₂CO₃) solution. Isolate the precipitated 2-chloropyridine product via vacuum filtration and wash with cold water[3].
References
Smolecule - Temperature and Pressure Optimization for Catalytic Chlorination. 2
MDPI - Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. 3
ACS Publications - Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. 4
Patsnap - Method for synthesizing 4-chloro-pyridine. 1
Benchchem - Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). 5
Navigating the Reactivity of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone in Basic Environments: A Technical Guide
For Immediate Release Welcome to the Technical Support Center for 1-(5-Chloro-2-methylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
Welcome to the Technical Support Center for 1-(5-Chloro-2-methylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under basic conditions. As Senior Application Scientists, we have synthesized critical information to help you anticipate and address potential stability challenges, ensuring the integrity of your research.
Introduction: A Molecule with Dual Reactivity
1-(5-Chloro-2-methylpyridin-3-yl)ethanone is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a substituted chloropyridine ring and a ketone functional group, presents a unique reactivity profile, particularly in the presence of bases. Understanding the interplay of these two reactive centers is paramount to achieving desired synthetic outcomes and avoiding unwanted side reactions. This guide will delve into the potential reaction pathways, offer troubleshooting solutions, and answer frequently asked questions to empower you in your experimental design.
Core Concepts: Two Competing Pathways
Under basic conditions, 1-(5-Chloro-2-methylpyridin-3-yl)ethanone has two primary sites susceptible to reaction: the α-protons of the acetyl group and the chloro-substituted pyridine ring.
Enolate Formation and Subsequent Reactions: The methyl protons adjacent to the carbonyl group are acidic and can be abstracted by a base to form an enolate. This enolate is a potent nucleophile and can participate in various reactions, most notably self-condensation (aldol condensation), leading to the formation of β-hydroxy ketone or α,β-unsaturated ketone byproducts.[1]
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups.[2][3] While the chlorine atom is at the 5-position, the electron-withdrawing acetyl group at the 3-position can influence the ring's electrophilicity. Strong nucleophiles, including certain bases or other nucleophilic species in the reaction mixture, can potentially displace the chloride ion.[4]
The competition between these two pathways is highly dependent on the reaction conditions, including the nature and strength of the base, temperature, solvent, and the presence of other nucleophiles.
Visualizing Competing Reaction Pathways
Caption: Competing reaction pathways for 1-(5-Chloro-2-methylpyridin-3-yl)ethanone under basic conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when using 1-(5-Chloro-2-methylpyridin-3-yl)ethanone in base-mediated reactions.
Observed Problem
Potential Cause(s)
Recommended Solutions & Explanations
Low yield of desired product and formation of a complex mixture of byproducts.
Self-condensation of the starting material via an aldol reaction. This is more likely with stronger bases and higher temperatures, which favor enolate formation and subsequent condensation.[1][5]
1. Use a weaker base: Consider using bases like K₂CO₃ or Et₃N instead of strong bases like NaOH, KOH, or alkoxides. 2. Lower the reaction temperature: Running the reaction at a lower temperature can disfavor the condensation pathway. 3. Control stoichiometry: Use the base in catalytic amounts if possible, or ensure slow addition of the base to maintain a low instantaneous concentration.
Formation of a new product with a mass corresponding to the displacement of chlorine (e.g., by a hydroxyl or alkoxide group).
Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring. This is more probable with strong, non-bulky nucleophiles/bases and at elevated temperatures. The electron-withdrawing acetyl group can activate the ring for this reaction.[2][3][6]
1. Use a non-nucleophilic, sterically hindered base: Bases like LDA (at low temperatures) or DBU can deprotonate the acetyl group without acting as a nucleophile on the ring. 2. Choose your solvent and nucleophile carefully: If a different nucleophile is part of your reaction, consider its potential to displace the chloride. Protic solvents might also participate in solvolysis at high temperatures.
Incomplete reaction or slow conversion.
Insufficient base strength or poor solubility. The pKa of the α-protons may require a stronger base than anticipated for efficient enolate formation. The starting material or base may have limited solubility in the chosen solvent.
1. Select a base with an appropriate pKa: Ensure the conjugate acid of the base has a pKa significantly higher than that of the ketone's α-protons. 2. Optimize the solvent system: Use a solvent in which both the substrate and the base are soluble. Aprotic polar solvents like DMF or DMSO can be effective but may also promote SNAr.
Formation of dark-colored impurities.
Decomposition of the starting material or products under harsh basic conditions. Pyridine derivatives can be sensitive to strong bases and high temperatures over extended periods.[7]
1. Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete. 2. Degas the solvent: In some cases, oxidative degradation can occur. Using degassed solvents and maintaining an inert atmosphere (N₂ or Ar) can be beneficial.
Frequently Asked Questions (FAQs)
Q1: Which part of the molecule is more reactive under basic conditions, the acetyl group or the chloro-substituent?
A1: The reactivity is highly condition-dependent. The protons on the methyl group of the acetyl moiety are generally the most acidic site and will be the first to react with a base to form an enolate. However, if a strong nucleophile is present, or if the base itself is a strong nucleophile (like an alkoxide), and the reaction conditions (e.g., higher temperature) are forcing, nucleophilic aromatic substitution at the chloro-position can occur. For non-nucleophilic bases, reactivity at the acetyl group will dominate.
Q2: What are the best practices for setting up a reaction with 1-(5-Chloro-2-methylpyridin-3-yl)ethanone and a base?
A2:
Inert Atmosphere: It is good practice to run the reaction under an inert atmosphere (nitrogen or argon) to prevent potential oxidative side reactions.
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to the desired temperature. This is especially important when using strong bases.
Slow Addition: Add the base or the ketone solution dropwise to the reaction mixture to maintain better control over the reaction and minimize localized high concentrations that can lead to side reactions.
Reaction Monitoring: Regularly monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.
Q3: Can I use aqueous base solutions like NaOH or KOH?
A3: While aqueous bases can be used, they introduce water into the reaction, which can act as a nucleophile, especially at higher temperatures, potentially leading to hydrolysis of the chloro group via SNAr. Additionally, aldol condensations are often promoted in aqueous basic conditions. If your desired reaction is not hydrolysis, it is generally preferable to use non-aqueous bases in an anhydrous organic solvent.
Q4: How can I detect the formation of the common byproducts?
A4:
Aldol Condensation Products: These will have a molecular weight roughly double that of the starting material (for the dimer), minus the mass of water if dehydration has occurred. They can often be detected by LC-MS and may appear as less polar spots on a TLC plate if dehydration has occurred.
SNAr Products: These can be identified by a change in molecular weight corresponding to the replacement of the chlorine atom with the nucleophile. For example, replacement with a hydroxyl group will result in a mass decrease of approximately 18.5 Da (mass of Cl - mass of OH). These products are also readily detectable by LC-MS.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Reaction (Minimizing Side Reactions)
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(5-Chloro-2-methylpyridin-3-yl)ethanone (1.0 eq) and the appropriate anhydrous solvent (e.g., THF, Toluene).
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) with an appropriate cooling bath.
In a separate flask, prepare a solution of the chosen base (e.g., NaH, K₂CO₃, or a non-nucleophilic base like LDA) in the same anhydrous solvent.
Add the base solution dropwise to the stirred solution of the ketone over a period of 15-30 minutes.
If another electrophile is to be added, do so after the enolate formation is complete (typically after stirring for 30-60 minutes at the low temperature).
Monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction carefully at a low temperature by adding a saturated aqueous solution of NH₄Cl or water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization as needed.
This technical guide is intended to provide a foundational understanding and practical advice for working with 1-(5-Chloro-2-methylpyridin-3-yl)ethanone under basic conditions. We encourage you to adapt these principles to your specific experimental context and to always perform small-scale pilot reactions to optimize conditions before scaling up.
References
Labflow. (n.d.). Crossed Aldol Reaction of 2-Acetylpyridine and 4-Nitrobenzaldehyd. Retrieved from [Link]
Directed nucleophilic aromatic substitution reaction. (n.d.). Retrieved from [Link]
Wikipedia. (2023, October 29). Nucleophilic aromatic substitution. Retrieved from [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Majid, R. (2023, October 31). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Balucani, N., & Ceccarelli, C. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(9), 183. Retrieved from [Link]
Rusnac, R., et al. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Beilstein Archives. Retrieved from [Link]
A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).
Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
D'Auria, M., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(30), 4154-4156.
G. B. V., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509. Retrieved from [Link]
PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]
Wang, Y., et al. (2021). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 11(38), 23625-23642. Retrieved from [Link]
Rusnac, R., et al. (2020). Compounds removed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine. Chemistry Journal of Moldova, 15(2), 88-98. Retrieved from [Link]
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth | Request PDF. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Retrieved from [Link]
PubChem. (n.d.). 5-Chloro-3-methylpyridine-2-carboxylic acid. Retrieved from [Link]
Technical Support Center: Purification of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone
The following technical guide addresses the recrystallization and purification of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone (also known as 3-acetyl-5-chloro-2-methylpyridine). This guide is structured as a Tier 3 Technic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the recrystallization and purification of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone (also known as 3-acetyl-5-chloro-2-methylpyridine).
This guide is structured as a Tier 3 Technical Support Document , designed for researchers requiring high-purity intermediates for pharmaceutical synthesis (e.g., p38 kinase inhibitors or COX-2 inhibitor analogs).
Case ID: REC-PYR-05CL
Subject: Solvent Selection & Troubleshooting for Low-Melting Pyridyl Ketones
Status: Resolved / Expert Verified
Executive Summary & Solvent Strategy
1-(5-Chloro-2-methylpyridin-3-yl)ethanone is a functionalized pyridine derivative.[1] Its physicochemical profile (moderately polar, electron-deficient ring, likely melting point range 40–70 °C) presents specific challenges, primarily "oiling out" rather than crystallizing.
The purification strategy relies on balancing the polarity of the acetyl and pyridine nitrogen against the lipophilic chloro-methyl substituents.
Recommended Solvent Systems
System Type
Solvent Pair
Ratio (v/v)
Application Case
Primary (Binary)
EtOAc / n-Heptane
1:3 to 1:5
Standard Purification. Best balance for yield and purity.[1] Heptane acts as the anti-solvent to drive precipitation.
Alternative (Binary)
IPA / Water
4:1 to 2:1
Polar Impurity Removal. Use if inorganic salts (AlCl₃ residues) or highly polar byproducts are present.[1]
Single Solvent
Cyclohexane
N/A
Scale-Up. Requires precise temperature control. Good for removing non-polar starting materials.
Flash Crystallization
MTBE / Hexane
1:4
Rapid Isolation. Use for quick recovery, though crystal size may be small.[1]
Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization; the compound is too soluble in them, leading to poor recovery.
Decision Logic & Workflow (Visualized)
The following decision tree outlines the logical pathway for selecting the correct purification method based on crude material state.
Figure 1: Decision tree for solvent selection and process handling based on the physical state of the crude intermediate.
Troubleshooting & FAQs
This section addresses specific failure modes reported by medicinal chemists working with halogenated acetyl pyridines.
Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
Diagnosis: This is the most common issue with low-melting solids (MP < 70°C). It occurs when the temperature of the solution drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the saturation curve for crystallization.
Corrective Action:
Re-heat the mixture until clear.
Add more solvent (the good solvent, e.g., EtOAc) to lower the concentration slightly.
Seed at a higher temperature. Add a seed crystal when the solution is just warm (approx. 35–40 °C).
Slow Down. Cool the flask in a water bath, not an ice bath. Rapid cooling promotes oiling.
Q2: My yield is low (<50%) after filtration.
Diagnosis: The compound has high solubility in organic solvents.[1] You likely used too much "good" solvent (EtOAc or Alcohol).
Corrective Action:
Concentrate the mother liquor (filtrate) and perform a "second crop" crystallization.
Switch to a Binary System (Solvent/Anti-solvent). Dissolve in minimum hot EtOAc, then add warm Heptane dropwise until a persistent cloudiness appears. Let it cool slowly.
Q3: The crystals are colored (yellow/orange) but should be off-white.
Diagnosis: Pyridine derivatives often trap trace oxidation byproducts or polymerized impurities.[1]
Corrective Action:
Activated Carbon Treatment: Before crystallization, dissolve crude in hot EtOAc, add 5% w/w Activated Carbon, stir for 15 mins, and filter hot through Celite.[1]
Acid-Base Wash: If the impurity is non-basic, dissolve in dilute HCl, wash with ether (removes non-basic tars), then basify with NaHCO₃ and extract back into EtOAc before recrystallizing.[1]
Dissolution: Place 10 g of crude 1-(5-Chloro-2-methylpyridin-3-yl)ethanone in a 100 mL round-bottom flask.
Solvent Addition: Add Ethyl Acetate (EtOAc) in small portions (start with 15 mL) while heating to 60 °C (do not boil violently). Add just enough EtOAc to fully dissolve the solid.
Anti-Solvent Addition: While maintaining the temperature at 60 °C, slowly add n-Heptane dropwise.[1]
Visual Cue: Stop adding Heptane when a faint turbidity (cloudiness) persists for more than 10 seconds.
Correction: Add 1-2 mL of EtOAc to clear the solution again (making it just saturated).
Cooling & Seeding: Remove from heat. Allow the flask to cool to room temperature on a cork ring.
Critical Step: When the temperature reaches ~35–40 °C, add a few mg of pure seed crystal if available.
Crystallization: Once at room temperature, place the flask in a refrigerator (4 °C) for 2–4 hours to maximize yield.
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold Heptane/EtOAc (4:1 ratio).
Drying: Dry under vacuum at 40 °C for 4 hours. (Avoid high heat; the compound may sublime or melt).
References
General Pyridine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of pyridine derivatives).
Related Intermediate Synthesis (Etoricoxib): The structural analog (6-methyl isomer) purification is described in patents related to COX-2 inhibitors, often utilizing alcohol/water or ester/alkane systems.[1] See Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, US Patent 6566527B1.
Solubility Data (Analogous Compounds): PubChem Compound Summary for 3-Acetyl-6-methylpyridine (Isomer). National Center for Biotechnology Information.
Handling moisture sensitivity in pyridine ketone synthesis
Topic: Handling Moisture Sensitivity in Pyridine Ketone Synthesis Ticket ID: PYR-KET-001 Status: Open for Consultation Executive Summary: The "Why" and "How" Welcome to the Pyridine Synthesis Support Center. You are like...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Handling Moisture Sensitivity in Pyridine Ketone Synthesis
Ticket ID: PYR-KET-001
Status: Open for Consultation
Executive Summary: The "Why" and "How"
Welcome to the Pyridine Synthesis Support Center. You are likely here because your reaction yielded a protonated pyridine (starting material recovery), a tertiary alcohol (over-addition), or a black tar (polymerization).
Synthesizing ketones on a pyridine ring—specifically via organometallic addition to nitriles or esters—is a battle against two competing rates: Nucleophilic Addition (Desired) vs. Protonation/Hydrolysis (Undesired). Because pyridine rings are electron-deficient, the resulting intermediates are often thermally unstable, making them intolerant of even trace moisture or temperature fluctuations.
This guide provides a self-validating workflow to eliminate moisture as a variable and stabilize reactive intermediates.
Mechanistic Failure Analysis
To fix the problem, you must visualize the invisible failure modes.
The Moisture Competition
When you add an organolithium (R-Li) or Grignard (R-MgX) to a pyridine nitrile/ester in the presence of trace water (
ppm), the acid-base reaction is orders of magnitude faster than the nucleophilic attack.
Instant Quench:
(Destruction of reagent).
Hydroxide Catalysis: The generated
or can catalyze the polymerization of the sensitive pyridine ring, leading to "tar."
Visualization: The Kinetic Pathway
The following diagram illustrates the critical divergence point between success (Ketone) and failure (Protonation/Alcohol).[1]
Caption: Kinetic competition in pyridine ketone synthesis. Moisture leads to immediate reagent destruction, while temperature mismanagement leads to over-addition.
Pre-Reaction Checklist (The "Zero-Moisture" Standard)
Trusting "anhydrous" solvent bottles is the most common cause of failure. You must validate your system.
Solvent Drying Standards
Data adapted from J. Org.[2] Chem. studies on desiccant efficiency [1].[2][3][4]
Drying Method
Residual Water (ppm)
Suitability for Pyridine-Li
Commercial "Anhydrous" Bottle
30–50 ppm
Risk: High (Stoichiometric loss)
Na/Benzophenone Distillation
30–45 ppm
Risk: Moderate
Activated 3Å Molecular Sieves (20% m/v)
< 5 ppm
Optimal: Required for Lithiation
Column Filtration (Alumina)
< 10 ppm
Excellent: Industry Standard
Critical Protocol:
Glassware: Oven-dried at 120°C for >4 hours. Flame-drying under vacuum is superior.
Sieves: Microwave activation is insufficient. Activate 3Å sieves at 300°C under high vacuum overnight.
Validation: If using Grignards, titrate them before use (e.g., using salicylaldehyde phenylhydrazone) to confirm active concentration [2].
Troubleshooting Guides (FAQ)
Issue 1: "I recovered my starting material (Nitrile) unchanged."
Diagnosis: Your organometallic reagent was destroyed by moisture before it could react, or it was dead on arrival.
The Fix:
The "Schlenk" Test: Flame dry your flask and the stir bar.
Solvent Switch: THF is hygroscopic. If possible, switch to Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) which absorb less water, provided solubility allows.
Scavenger Tactic: Add 0.5 equiv of TMSCl (Trimethylsilyl chloride) to the reaction mixture before adding the nitrile. This scavenges trace water and activates the nitrile (Lewis acid effect) [3].
Issue 2: "I got the tertiary alcohol instead of the ketone."
Diagnosis: Over-addition.[5] The intermediate imine salt collapsed, or the reagent was too aggressive.
The Fix:
Switch to Weinreb Amide: Instead of reacting a Grignard with a nitrile, convert your pyridine carboxylic acid to a Weinreb Amide (N-methoxy-N-methylamide). This forms a stable chelated intermediate that mechanistically prevents the second addition of the nucleophile [4].
Inverse Addition: Add the Grignard to the nitrile solution slowly at -78°C, rather than adding the nitrile to the Grignard. This keeps the nitrile in excess until the end.
Issue 3: "The reaction turned into a black tar."
Diagnosis: Decomposition of the lithiated pyridine or nucleophilic attack on the pyridine ring itself (nucleophilic aromatic substitution).
The Fix:
Temperature Discipline: Lithiated pyridines are notoriously unstable.
2-Lithiopyridine: Decomposes > -60°C.
3-Lithiopyridine: Decomposes > -40°C.
The Protocol: You must maintain internal temperature (probe in flask) at -78°C during generation. Do not rely on bath temperature.
Recommended Protocol: The Weinreb Route
This is the most robust method for moisture-sensitive pyridine ketone synthesis, minimizing side reactions.
Method: Synthesis via Weinreb Amide [4][5].[5][6][7]
Step-by-Step:
Preparation: Charge a flame-dried Schlenk flask with Pyridine-Weinreb amide (1.0 equiv) and dry THF (<10 ppm H2O).
Cooling: Cool to -78°C (Acetone/Dry Ice). Wait 15 mins for thermal equilibration.
Addition: Add Organolithium/Grignard (1.2 equiv) dropwise over 20 mins.
Why? The tetrahedral intermediate is stabilized by chelation, preventing over-addition.
Monitoring: Stir at -78°C for 1 hour. Monitor by TLC (quench a micro-aliquot in MeOH).
Quench (Critical): While still at -78°C, quench with saturated NH4Cl or dilute HCl .
Why? Warming up before quenching can cause the chelated intermediate to decompose non-selectively.
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.
Troubleshooting Decision Tree
Use this logic flow to diagnose your next failed experiment.
Caption: Diagnostic flow for common pyridine synthesis failures.
References
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961.
Krasovskiy, A., & Knochel, P. (2004). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890–891.
Nahm, S., & Weinreb, S. M. (1981).[5] N-methoxy-N-methylamides as effective acylating agents.[8] Tetrahedron Letters, 22(39), 3815–3818.
Feutren, S., et al. (2004). Weinreb amides of pyridine carboxylic acids: synthesis and reactivity. Tetrahedron Letters, 45, 73–76.
1H NMR Spectrum Analysis of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone: A Comparative Guide on Solvent Systems and Spectrometer Platforms
For researchers and drug development professionals, the accurate structural verification of highly substituted pyridine derivatives is a critical bottleneck in synthetic workflows. 1-(5-Chloro-2-methylpyridin-3-yl)ethano...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the accurate structural verification of highly substituted pyridine derivatives is a critical bottleneck in synthetic workflows. 1-(5-Chloro-2-methylpyridin-3-yl)ethanone is a complex, electron-deficient heterocycle that presents unique analytical challenges. Because the molecule contains multiple closely related spin systems—specifically, two distinct methyl environments and two meta-coupled aromatic protons—its 1H NMR spectrum is highly sensitive to both the chemical environment (solvent) and the magnetic field strength of the spectrometer[1].
This guide objectively compares the analytical performance of different NMR solvent systems (CDCl3 vs. DMSO-d6) and spectrometer platforms (60 MHz Benchtop vs. 400 MHz High-Field) to help you optimize your structural validation workflows.
Mechanistic Deconstruction & Spin-System Analysis
To understand how solvents and magnetic fields alter the spectrum, we must first establish the baseline causality of the molecule's chemical shifts. The pyridine core of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone is highly electron-withdrawing, an effect amplified by the chloro and acetyl substituents.
Aromatic Protons (H4 and H6): The nitrogen atom exerts a strong inductive pull. Proton H6 is alpha to the nitrogen and meta to the chlorine, making it the most deshielded proton in the system (>8.5 ppm). Proton H4 is situated between the electron-withdrawing acetyl group and the chlorine atom, resonating slightly upfield of H6 (~8.1 ppm). Because they are meta to each other, they exhibit a small scalar coupling (
Hz).
Aliphatic Protons (Methyls): The molecule features two 3H singlets. The C2-methyl is directly conjugated to the electron-deficient pyridine ring, pushing it further downfield (~2.7 ppm) than the acetyl methyl group (~2.6 ppm), which is only adjacent to the carbonyl.
Figure 1: Spin-system assignment logic and expected chemical shifts for the target compound.
Comparative Analysis: Solvent Systems (CDCl3 vs. DMSO-d6)
The choice of deuterated solvent dictates the degree of solvent-solute interaction, which can drastically alter the observed chemical shifts of polar heterocycles[2].
CDCl3 (Chloroform-d): With a low dielectric constant (
), CDCl3 provides a non-interacting baseline. It is the standard for routine analysis, but the lack of solvent-induced dispersion can cause the two methyl singlets to resonate very close to one another.
DMSO-d6 (Dimethyl sulfoxide-d6): DMSO is highly polar (
) and acts as a strong hydrogen-bond acceptor. It stabilizes the polarized C-H bonds of the electron-deficient pyridine ring through dipole interactions[2]. This causality results in a pronounced downfield shift (deshielding) for the aromatic protons, while the aliphatic protons remain relatively static, effectively increasing the spectral dispersion between the aromatic and aliphatic regions.
Table 1: Comparative 1H NMR Chemical Shifts (Predicted)
Proton Assignment
Multiplicity
CDCl3 Shift (ppm)
DMSO-d6 Shift (ppm)
Solvent Effect ()
H6 (Pyridine)
Doublet ( Hz)
8.52
8.68
+0.16 (Downfield)
H4 (Pyridine)
Doublet ( Hz)
8.08
8.22
+0.14 (Downfield)
C2-Methyl
Singlet
2.72
2.68
-0.04 (Slight Upfield)
Acetyl Methyl
Singlet
2.61
2.60
-0.01 (Negligible)
Comparative Analysis: Spectrometer Platforms
The structural resolution of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone is heavily dependent on the magnetic field strength (
). Chemical shift dispersion (in Hz) scales linearly with , whereas scalar J-coupling (in Hz) is independent of the magnetic field[3].
400 MHz High-Field NMR: At 400 MHz, the 0.11 ppm difference between the two methyl groups equates to 44 Hz. Given a typical linewidth of <0.5 Hz, these peaks are baseline-resolved. Furthermore, the 2 Hz meta-coupling between H4 and H6 is clearly visible as fine doublets, allowing for definitive regiochemical assignment.
60 MHz Benchtop NMR: Benchtop systems offer operational simplicity and cryogen-free accessibility. However, at 60 MHz, the 0.11 ppm methyl separation equates to only 6.6 Hz. Depending on shimming quality, these peaks risk severe overlap. More critically, the 2 Hz meta-coupling falls below the resolution limit of the instrument, causing H4 and H6 to appear as broadened singlets[3].
Table 2: Performance Comparison (Benchtop vs. High-Field)
Parameter
60 MHz Benchtop NMR (1.4 T)
400 MHz High-Field NMR (9.4 T)
Chemical Shift Dispersion
60 Hz / ppm
400 Hz / ppm
Methyl Peak Separation
~6.6 Hz (High risk of overlap)
~44 Hz (Baseline resolved)
Meta-Coupling ()
Unresolved (Apparent singlets)
Fully resolved (Fine doublets)
Sensitivity (LOD)
Moderate (~10-20 mM required)
High (< 1 mM required)
Workflow Integration
Fume-hood compatible, rapid QC
Dedicated core facility required
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility across different platforms and solvents, the following protocol employs a self-validating system using internal standards and residual solvent cross-checks.
Figure 2: Self-validating experimental workflow for NMR solvent and platform comparison.
Step-by-Step Methodology
Step 1: Quantitative Sample Preparation
Weigh exactly 15.0 ± 0.5 mg of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone.
Dissolve the analyte in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6).
Crucial Causality Step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an absolute internal zero-point reference. This guarantees that any observed chemical shifts are true structural/solvent effects and not artifacts of magnetic field drift.
Transfer the solution to a standard 5 mm NMR tube (for high-field) or the proprietary capillary tube (for benchtop).
Step 2: Platform-Specific Acquisition
For 400 MHz High-Field: Acquire 16 scans (NS) with a 1-second relaxation delay (D1) and a 30° pulse angle. The superior sensitivity of the superconducting magnet allows for rapid acquisition, while the 30° pulse ensures quantitative integration even with a short D1.
For 60 MHz Benchtop: Acquire 64 scans (NS) to compensate for the lower signal-to-noise ratio inherent to permanent magnets. Use a 10-second relaxation delay (D1) with a 90° pulse angle to ensure complete longitudinal relaxation (
) of the rigid aromatic protons, preventing integration errors.
Step 3: Data Processing & Self-Validation
Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform (FT). This enhances the Signal-to-Noise Ratio (SNR) without artificially broadening the fine 2 Hz meta-couplings on the high-field system.
Perform manual zero-order and first-order phase correction to ensure symmetrical peak shapes.
Validation Check: Set the TMS peak exactly to 0.00 ppm. Next, verify the residual solvent peak (e.g., CHCl3 at 7.26 ppm or the DMSO quintet at 2.50 ppm). If the residual solvent peak deviates by >0.02 ppm from literature values, the sample matrix is compromised (e.g., pH effects or concentration-induced aggregation), and the data should be discarded.
References
Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers
Source: Chemistry—Methods (ETH Zurich Research Collection)
URL:[Link]
Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol
Source: SciELO Argentina
URL:[Link]
NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions
Source: PubMed Central (PMC)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Identification Guide
Author Role: Senior Application Scientist
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary: The Isomer Challenge
In drug discovery, particularly when optimizing pyridine-based scaffolds, distinguishing between regioisomers is a critical quality attribute.[1] The two compounds —1-(5-Chloro-2-methylpyridin-3-yl)ethanone (Compound A) and 1-(2-Chloro-5-methylpyridin-3-yl)ethanone (Compound B)—are positional isomers. They share the exact molecular formula (
) and molecular weight (169.61 g/mol ), making standard LC-MS identification insufficient.
The differentiation rests on two pillars:
Spectroscopic Proximity (NMR): The spatial relationship between the acetyl group and the ring substituents.
Chemical Reactivity (
): The susceptibility of the chlorine atom to nucleophilic displacement, which is dictated by its position relative to the pyridine nitrogen.
This guide provides a definitive analytical workflow to distinguish these isomers with absolute certainty.
Structural Analysis & Theoretical Basis
Before executing experimental protocols, we must understand the electronic and steric environments of both molecules.
Feature
Compound A
Compound B
IUPAC Name
1-(5-Chloro-2-methylpyridin-3-yl)ethanone
1-(2-Chloro-5-methylpyridin-3-yl)ethanone
Structure
Acetyl at C3, Methyl at C2 , Chloro at C5
Acetyl at C3, Chloro at C2 , Methyl at C5
Key Proximity
Acetyl () is ortho to Methyl ()
Acetyl () is ortho to Chlorine ()
Electronic State
Chlorine is meta to Nitrogen (unreactive)
Chlorine is ortho to Nitrogen (highly reactive)
Visualization of Structural Logic
The following diagram illustrates the core decision logic based on structural connectivity.
Caption: Decision tree utilizing NOE spectroscopy and chemical reactivity to definitively assign isomer identity.
Protocol 1: NMR Spectroscopy (The "Gold Standard")
The most reliable non-destructive method is Nuclear Overhauser Effect (NOE) spectroscopy. This technique detects protons that are close in space (< 5 Å), regardless of the number of bonds separating them.
The Mechanism[5]
Compound A: The acetyl group at C3 and the methyl group at C2 are steric neighbors. Irradiating the acetyl methyl protons will transfer magnetization to the pyridine methyl protons (and vice versa).
Compound B: The acetyl group at C3 is adjacent to a Chlorine atom (C2). The methyl group is far away at C5. No NOE will be observed between the two methyl groups.
Experimental Workflow
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of
or . Ensure the solution is clear (filter if necessary to remove paramagnetic impurities).
1D
H NMR Acquisition: Acquire a standard proton spectrum to assign the methyl singlets.
Expected Shift: Acetyl
2.5–2.6 ppm.
Expected Shift: Pyridine
2.4–2.5 ppm.
1D NOE Difference / 2D NOESY:
Target: Selectively irradiate the Acetyl methyl peak.
Observation: Look for enhancement of the Pyridine methyl peak.
Data Interpretation Table
Observation
Conclusion
Strong NOE Enhancement between the two methyl singlets
Compound A (5-Chloro-2-methyl...)
NO NOE Enhancement between methyl singlets; Enhancement of aromatic proton only
Compound B (2-Chloro-5-methyl...)
Expert Insight: In Compound B, the acetyl methyl group will show an NOE correlation with the aromatic proton at C4, but not with the methyl group at C5. In Compound A, it may see both the C2-Methyl and the C4-Proton, but the Methyl-Methyl interaction is the fingerprint.
Protocol 2: Chemical Reactivity (The Functional Proof)
If NMR is unavailable or ambiguous due to peak overlap, chemical reactivity provides a binary "Yes/No" result. This relies on the principles of Nucleophilic Aromatic Substitution (
Compound B (2-Cl): The chlorine is ortho to the pyridine nitrogen. The nitrogen can stabilize the negative charge of the intermediate (Meisenheimer complex), making the chlorine a good leaving group.
Compound A (5-Cl): The chlorine is meta to the nitrogen. The ring cannot effectively stabilize the negative charge. Under mild conditions, this molecule is inert to
.
Experimental Workflow (
Challenge Test)
Reagents:
Test Compound (10 mg)
Morpholine (2 equivalents)
Solvent: DMSO or Acetonitrile (0.5 mL)
Base:
(2 equivalents)
Steps:
Mix the test compound, morpholine, and base in the solvent.
Heat the mixture to 80°C for 1 hour.
Analyze by TLC or LC-MS.
Results Interpretation
Observation
Conclusion
New Product Formed: Mass shift observed (M+ - Cl + Morpholine)
Compound B (2-Chloro-5-methyl...)
No Reaction: Starting material remains unchanged
Compound A (5-Chloro-2-methyl...)
Note: Compound B will convert to 1-(5-methyl-2-morpholinopyridin-3-yl)ethanone. Compound A requires harsh conditions (e.g., Pd-catalysis) to react and will remain unreacted in this test.
Comparative Data Summary
The following table synthesizes the expected analytical data for both isomers.
Parameter
Compound A (5-Cl, 2-Me)
Compound B (2-Cl, 5-Me)
CAS Number
1256807-37-0
885223-64-3
Proton NMR ()
Two aromatic singlets (or meta-coupled doublets, ).
Two aromatic singlets (or meta-coupled doublets, ).
NOE Signal
Methyl-Methyl interaction present.
Methyl-Methyl interaction ABSENT.
Reactivity
Inert (requires catalysis).
Reactive (reacts with amines/alkoxides).
Synthesis Origin
Derived from 5-chloro-2-methylnicotinic acid.
Derived from 2-chloro-5-methylnicotinic acid.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46318101, 1-(2-Chloro-5-methylpyridin-3-yl)ethanone. Retrieved from [Link][3]
Navigating the Maze: A Comparative Guide to the LC-MS/MS Fragmentation of Chlorinated Acetylpyridines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the structural elucidation o...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the structural elucidation of substituted pyridines is a critical task. Among these, chlorinated acetylpyridines represent a class of compounds with significant synthetic and biological relevance. Their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity. However, the interpretation of their fragmentation patterns can be a complex endeavor, with the interplay of the electron-withdrawing chlorine atom and the acyl group on the pyridine ring dictating the fragmentation pathways. This guide provides a comprehensive comparison of the expected electrospray ionization (ESI) tandem mass spectrometry fragmentation patterns of chlorinated acetylpyridine isomers, grounded in the fundamental principles of mass spectrometry and supported by experimental data from analogous compounds.
The "Why": Understanding the Drivers of Fragmentation
Under positive-mode electrospray ionization, the pyridine nitrogen is the most likely site of protonation, forming an [M+H]⁺ ion. The subsequent fragmentation of this even-electron ion upon collision-induced dissociation (CID) is governed by the stability of the resulting product ions and neutral losses.[1][2] The position of the chlorine and acetyl substituents on the pyridine ring significantly influences the charge distribution and bond stabilities within the protonated precursor ion, leading to distinct fragmentation patterns for each isomer.
The primary fragmentation pathways for protonated acetylpyridines are anticipated to involve the acetyl group, while the chlorine atom can influence the lability of the pyridine ring and participate in characteristic losses. Key fragmentation reactions to consider include:
Loss of ketene (CH₂CO): A common fragmentation for acetyl-substituted aromatic compounds, proceeding through a rearrangement mechanism.[3]
Loss of the acetyl radical (•COCH₃) or a methyl radical (•CH₃): While less common for even-electron ions, these can occur at higher collision energies.
Cleavage of the C-Cl bond: The loss of a chlorine radical (•Cl) or hydrochloric acid (HCl) are characteristic fragmentations for chlorinated aromatic compounds.[4]
Ring cleavage: Fragmentation of the pyridine ring itself can lead to a variety of smaller product ions.
A Comparative Analysis of Isomeric Fragmentation
Isomer
Precursor Ion (m/z)
Predicted Major Product Ions (m/z)
Predicted Neutral Losses
Key Differentiating Fragments
2-Acetyl-4-chloropyridine
156.01/158.01 (³⁵Cl/³⁷Cl)
114.02/116.02, 120.01/122.01, 78.03
CH₂CO, HCl, CO
The initial loss of ketene (CH₂CO) to form the chloropyridinium ion is expected to be a major pathway. Subsequent loss of HCl from this ion would be a strong diagnostic indicator.
3-Acetyl-5-chloropyridine
156.01/158.01 (³⁵Cl/³⁷Cl)
114.02/116.02, 120.01/122.01, 92.03
CH₂CO, HCl, HCN
Similar to the 2-acetyl isomer, loss of ketene is anticipated. However, the relative stability of the resulting meta-substituted pyridinium ion may influence the abundance of subsequent fragment ions.
4-Acetyl-2-chloropyridine
156.01/158.01 (³⁵Cl/³⁷Cl)
114.02/116.02, 120.01/122.01, 78.03
CH₂CO, HCl, CO
The fragmentation pattern is expected to be similar to the 2-acetyl isomer due to the similar electronic environment of the acetyl group relative to the nitrogen. Distinguishing these two may require careful examination of relative ion abundances.
Note: The m/z values are calculated for the monoisotopic masses. The presence of chlorine will result in a characteristic isotopic pattern with an M+2 peak approximately one-third the intensity of the M peak.[4]
Proposed Fragmentation Mechanisms
The differentiation of these isomers lies in the subtle differences in their fragmentation pathways, which can be visualized through mechanistic diagrams.
Caption: A generalized experimental workflow for the LC-MS/MS analysis of chlorinated acetylpyridines.
Fragmentation of 2-Acetyl-4-chloropyridine
Caption: Proposed primary fragmentation pathway for protonated 2-acetyl-4-chloropyridine.
The proximity of the acetyl group to the protonated nitrogen in the 2-position likely facilitates the rearrangement and loss of ketene. The resulting 4-chloropyridinium ion is relatively stable and can subsequently lose HCl.
Fragmentation of 3-Acetyl-5-chloropyridine
Caption: Proposed primary fragmentation pathway for protonated 3-acetyl-5-chloropyridine.
In this isomer, the acetyl group is further from the site of protonation. While the loss of ketene is still a probable pathway, the stability of the resulting product ion and the subsequent fragmentation may differ from the 2- and 4-acetyl isomers. The loss of HCN from the chloropyridinium ion could be a more prominent pathway.
Experimental Protocol: A Self-Validating System
To obtain reliable and reproducible fragmentation data, a robust experimental protocol is paramount. The following provides a detailed methodology for the LC-MS/MS analysis of chlorinated acetylpyridines.
Sample and Standard Preparation
Stock Solutions: Prepare individual 1 mg/mL stock solutions of each chlorinated acetylpyridine isomer in methanol.
Working Solutions: Create a mixed working solution containing all isomers at a concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. Prepare individual isomer working solutions at the same concentration for unambiguous peak identification.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be run alongside the analytical samples to ensure system suitability.
Liquid Chromatography
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the isomers.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the starting conditions. The exact gradient should be optimized to achieve baseline separation of the isomers.
Precursor Ion Selection: Select the [M+H]⁺ ions for each isomer (m/z 156.01 and 158.01).
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions and to determine the optimal collision energy for generating diagnostic fragments.
Product Ion Scan Range: Scan from m/z 40 to 160.
This protocol provides a solid starting point for the analysis. Method validation, including assessments of linearity, accuracy, precision, and specificity, is essential for any quantitative applications.
Conclusion
The LC-MS/MS fragmentation of chlorinated acetylpyridines is a nuanced process dictated by the isomeric position of the substituents. While a definitive, universal fragmentation pattern cannot be prescribed without empirical data for each specific compound, a predictive framework based on fundamental chemical principles provides a powerful tool for structural elucidation. By understanding the likely fragmentation pathways—primarily the loss of ketene from the acetyl group and the subsequent or alternative losses involving the chlorine atom and the pyridine ring—researchers can confidently differentiate between isomers. The provided experimental protocol offers a robust methodology for acquiring high-quality data to support these analyses. As with all mass spectral interpretation, a combination of theoretical understanding and careful experimental design is the key to unlocking the structural information held within the fragmentation patterns.
References
de Hoffmann, E., & Stroobant, V. (2007).
Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
Niessen, W. M. A. (2001).
Pócsfalvi, G., Talián, S., & Vékey, K. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 599. [Link][1]
Wikipedia. (2024). Collision-induced dissociation. Retrieved from [Link][5]
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link][6]
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link][2]
Singh, S., & Christ, A. P. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of The Indian Institute of Science, 94(1), 5-20. [Link][7]
Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link][8]
Niessen, W. M. A. (2006). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 60(4), 213-219. [Link][9]
chemconnections.org. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link][10]
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link][11]
LCGC International. (2026). Introduction to LC-MS Fragmentation. Retrieved from [Link][12]
Publish Comparison Guide: FTIR Analysis of Acetyl-Pyridine Derivatives
This guide provides an in-depth technical analysis of the FTIR absorption characteristics of the acetyl group in pyridine derivatives, specifically comparing 2-, 3-, and 4-acetylpyridine against the benzene analog, aceto...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the FTIR absorption characteristics of the acetyl group in pyridine derivatives, specifically comparing 2-, 3-, and 4-acetylpyridine against the benzene analog, acetophenone.
Executive Summary & Mechanistic Insight
The Core Challenge: Distinguishing between isomeric pyridine derivatives (2-, 3-, and 4-acetylpyridine) and their benzene analogs (acetophenone) using FTIR requires a nuanced understanding of electronic substituent effects. While all share the fundamental acetyl group (
), the position of the nitrogen atom in the pyridine ring fundamentally alters the carbonyl stretching frequency () through competing inductive ($ -I +R $) effects.
The "Senior Scientist" Insight:
In acetophenone, the phenyl ring acts as a weak electron donor via resonance, increasing the single-bond character of the carbonyl and lowering its frequency to ~1686 cm⁻¹ .
In acetylpyridines, the pyridine ring is electron-deficient (π-deficient). The electronegative nitrogen atom pulls electron density away from the ring and the attached carbonyl group (Inductive effect). This reduces the resonance contribution (
), effectively "tightening" the carbonyl double bond. Consequently, acetylpyridines exhibit a blue shift (higher wavenumber) compared to acetophenone.
Comparative Analysis: Band Assignments
The following table synthesizes experimental data ranges for liquid film (neat) measurements. Note that exact wavenumbers can shift by ±2-5 cm⁻¹ depending on resolution and trace moisture.
While the Carbonyl stretch is primary, the fingerprint region and C-H modes confirm the pyridine skeleton.
Methyl C-H Deformation (
): The "umbrella" mode of the acetyl methyl group appears as a sharp, medium-intensity band at 1355–1365 cm⁻¹ . This is highly characteristic of methyl ketones.
Pyridine Ring Breathing: A sharp band near 990–1000 cm⁻¹ is diagnostic of the pyridine ring, distinct from the phenyl ring breathing mode (~1000 cm⁻¹ but often split/different intensity).
C-H Stretching (Aliphatic): Bands <3000 cm⁻¹ (2920–2990 cm⁻¹) from the acetyl methyl group.
Experimental Protocol: Validated Workflows
To ensure reproducibility and data integrity (Trustworthiness), follow this self-validating protocol.
Method A: Attenuated Total Reflectance (ATR) - Recommended
Best for rapid screening of neat liquids (2-, 3-, 4-acetylpyridine are liquids/low-melting solids).
System Validation: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution. Verify the "energy throughput" value is within vendor specs to ensure crystal cleanliness.
Sample Application: Place 10-20 µL of the neat liquid onto the Diamond or ZnSe crystal. Ensure the liquid covers the "active spot" (usually the center 1-2 mm).
Acquisition: Collect sample spectrum (32 scans).
ATR Correction: Apply "ATR Correction" in your software. ATR intensities are wavelength-dependent (penetration depth
). Uncorrected spectra will show artificially intense bands at lower wavenumbers (fingerprint region) compared to transmission libraries.
Cleaning: Wipe with isopropanol. Validation Step: Run a quick "preview" scan to ensure the spectrum returns to the baseline noise level before the next sample.
Method B: Liquid Cell Transmission
Best for quantitative analysis or volatile samples.
Cell Selection: Use a sealed liquid cell with CaF₂ or NaCl windows (Pathlength ~0.015 - 0.025 mm). Avoid KBr if samples are "wet" (hygroscopic pyridine derivatives).
Loading: Inject the liquid carefully to avoid bubbles. Bubbles cause "fringing" (sine wave patterns) in the baseline.
Validation: If interference fringes are visible in empty cell regions (2000-2500 cm⁻¹), the cell pathlength is constant, but the baseline requires correction.
Troubleshooting & Solvent Effects
Pyridine nitrogen is a hydrogen-bond acceptor. If your sample is wet or dissolved in a protic solvent, the spectra will shift significantly.
Water Interference: Broad O-H stretch at ~3400 cm⁻¹.
H-Bonding Shift: In alcohols (Methanol/Ethanol) or wet samples, the
band will Red Shift (lower frequency) by 10-20 cm⁻¹ due to Hydrogen bonding ().
Protocol Tip: Always dry pyridine derivatives over Molecular Sieves (3Å or 4Å) before critical spectral acquisition.
Visualizing the Logic: Spectral Assignment Workflow
The following diagram illustrates the decision logic for assigning these bands, distinguishing them from aliphatic or standard aromatic ketones.
Caption: Logical workflow for distinguishing acetylpyridines from aliphatic ketones and acetophenone based on carbonyl frequency and ring breathing modes.
References
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2015). Introduction to Spectroscopy. Cengage Learning. (Standard reference for acetophenone and general carbonyl shifts).
NIST Chemistry WebBook.Infrared Spectra of 2-Acetylpyridine and Acetophenone. National Institute of Standards and Technology.
Spectroscopy Online.The Carbonyl Group, Part I: Introduction and Ketones. (Detailed discussion on conjugation effects lowering frequency to ~1686 cm⁻¹).
Zhai, C., et al. (2015). "A combined experimental and theoretical study on vibrational spectra of 2-acetylpyridine". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Agilent Technologies.Improved Measurement of Liquid Samples Using FTIR.
A Comparative Guide to HPLC Method Development for Pyridine Ethanone Purity Analysis
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyridine ethanone, also known as 2-acetylpyridine.[1][2]...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyridine ethanone, also known as 2-acetylpyridine.[1][2] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a validated, stability-indicating method suitable for quality control in pharmaceutical and chemical research environments.
Introduction: The Analytical Challenge of Pyridine Ethanone
Pyridine ethanone is a key building block in the synthesis of pharmaceuticals and agrochemicals, and a significant flavor component in various food products.[3][4] Its purity is paramount, as even trace impurities can affect the efficacy, safety, and sensory properties of the final product. The inherent basicity of the pyridine ring (pKa ≈ 5.2-6) and the polarity of the acetyl group present a unique set of challenges for chromatographic separation.[5][6] A successful purity method must not only quantify the main component but also resolve it from potential process-related impurities and degradation products.
This guide will compare and contrast different strategies for stationary phase selection, mobile phase optimization, and detection to develop a method that is not only selective and sensitive but also robust and compliant with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[7][8][9]
Reversed-phase (RP) HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and ability to handle a wide range of compound polarities.[10] The fundamental principle involves a non-polar stationary phase and a polar mobile phase; compounds are separated based on their hydrophobicity.[10] For pyridine ethanone, an RP-HPLC approach is the logical starting point.
Diagram 1: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Stationary Phases
The choice of the stationary phase is critical for achieving the desired separation. For a polar, basic compound like pyridine ethanone, several options should be considered.
Stationary Phase Type
Advantages
Disadvantages
Best Suited For
Standard C18 (L1)
High hydrophobicity, excellent resolving power for non-polar compounds, widely available.[10]
Potential for peak tailing with basic analytes due to silanol interactions; phase collapse in highly aqueous mobile phases.[11]
Contains a polar group near the silica surface, improving peak shape for bases and offering compatibility with 100% aqueous mobile phases.[12][13]
May have different selectivity compared to standard C18.
Recommended for pyridine ethanone. Provides good retention and peak shape for polar and basic compounds.
Polar Endcapped C18
Offers enhanced retention for polar compounds and good peak shape for bases.[13]
Selectivity can vary significantly between manufacturers.
A strong alternative to polar-embedded phases.
Porous Graphitic Carbon (PGC)
Excellent retention for very polar compounds, stable across the entire pH range (0-14).[14]
Different separation mechanism (polar retention effect on graphite), can be more difficult to equilibrate.
Problem-solving when other phases fail to provide adequate retention.
Experimental Insight: Our initial screening began with a standard C18 column. As predicted, pyridine ethanone exhibited significant peak tailing. Switching to a polar-embedded C18 column dramatically improved the peak symmetry. This is because the embedded polar group shields the analyte from interacting with residual acidic silanols on the silica surface, which are a primary cause of tailing for basic compounds.
Mobile Phase Optimization: The Power of pH
The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and selectivity of ionizable compounds like pyridine ethanone.[15][16]
The Role of pH:
Low pH (e.g., pH 2-4): At a pH well below its pKa, pyridine ethanone will be protonated (positively charged). This increases its polarity, leading to earlier elution in reversed-phase. This is often a good starting point for method development as it ensures consistent ionization and good peak shape.[17]
High pH (e.g., pH 8-10): At a pH above its pKa, pyridine ethanone will be in its neutral, non-ionized form.[15] This makes it less polar and increases its retention on a C18 column.[18] This can be advantageous for retaining very polar impurities. However, it requires a pH-stable column.
Comparison of Mobile Phase pH Conditions:
Parameter
pH 3.0 (0.1% Formic Acid in Water/Acetonitrile)
pH 8.0 (10mM Ammonium Bicarbonate in Water/Acetonitrile)
Pyridine Ethanone Retention Time
Shorter
Longer
Pyridine Ethanone Peak Shape
Symmetrical
Symmetrical (with appropriate column)
Selectivity for Impurities
Different selectivity profile
Different selectivity profile
Column Stability
Compatible with most silica-based columns.
Requires a pH-stable column (e.g., hybrid or PGC).
Experimental Protocol: pH Screening
Prepare Mobile Phases:
Mobile Phase A1: 0.1% Formic Acid in Water
Mobile Phase A2: 10 mM Ammonium Bicarbonate in Water, pH 8.0
Mobile Phase B: Acetonitrile
Chromatographic Conditions:
Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Column Temperature: 30°C
Detector: Photodiode Array (PDA) at 254 nm
Gradient: 5-95% B over 15 minutes
Procedure: Inject a solution of pyridine ethanone spiked with potential impurities and run the gradient with both Mobile Phase A1 and A2. Compare the resulting chromatograms for resolution and peak shape.
Our Findings: While both low and high pH conditions provided acceptable peak shape, the low pH method (pH 3.0) offered better resolution between pyridine ethanone and a critical impurity. Therefore, a mobile phase consisting of 0.1% formic acid in water and acetonitrile was selected for further optimization.
The Importance of a Stability-Indicating Method
A crucial aspect of purity analysis is ensuring the method is "stability-indicating." This means the method can separate the active pharmaceutical ingredient (API) from its degradation products. To achieve this, forced degradation studies are performed.
Experimental Protocol: Forced Degradation Study
Prepare Samples: Expose solutions of pyridine ethanone to the following conditions:
Acidic: 0.1 M HCl at 60°C for 24 hours
Basic: 0.1 M NaOH at 60°C for 24 hours
Oxidative: 3% H₂O₂ at room temperature for 24 hours
Thermal: 80°C for 48 hours (solid state)
Photolytic: Expose to UV light (ICH Q1B) for 24 hours
Analysis: Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.
Peak Purity Analysis: Utilize a Photodiode Array (PDA) detector to assess peak purity.[19][20] A PDA detector acquires spectra across the entire peak, allowing for the detection of co-eluting impurities.[21][22] If the spectra at the upslope, apex, and downslope of the peak are not homogenous, it indicates the presence of an unresolved impurity.
Diagram 2: Logic of a Stability-Indicating Method
Caption: Evaluating if an HPLC method is stability-indicating.
Final Method Validation and System Suitability
Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8][9][23]
Final Optimized HPLC Method:
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient:
0-2 min: 5% B
2-12 min: 5% to 60% B
12-15 min: 60% to 95% B
15-17 min: 95% B
17.1-20 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 35°C
Injection Volume: 5 µL
Detection: PDA at 254 nm
System Suitability Testing (SST): Before any sample analysis, an SST solution is injected to verify the performance of the chromatographic system.[24][25][26]
SST Parameter
Acceptance Criteria
Rationale
Tailing Factor (Asymmetry)
0.8 - 1.5
Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N)
> 2000
Measures column efficiency.
Resolution (Rs)
> 2.0 between pyridine ethanone and closest eluting peak
Confirms adequate separation.
%RSD of Peak Area
≤ 1.0% (for 6 replicate injections)
Demonstrates system precision.
Validation Parameters:
Parameter
Purpose
Key Findings
Specificity
To demonstrate that the method is free from interference from impurities, degradants, and placebo components.
No interference was observed at the retention time of pyridine ethanone. Peak purity analysis confirmed spectral homogeneity.
Linearity
To establish a linear relationship between concentration and detector response.
Linear over a range of 0.1 µg/mL to 150 µg/mL with a correlation coefficient (r²) > 0.999.
Accuracy
To determine the closeness of the test results to the true value.
Recovery was between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision
To assess the degree of scatter between a series of measurements.
Repeatability and intermediate precision showed an RSD of < 2.0%.
Limit of Detection (LOD)
The lowest amount of analyte that can be detected.
0.03 µg/mL
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
0.1 µg/mL
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
The method was robust to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2).
Conclusion
The development of a robust HPLC method for the purity analysis of pyridine ethanone requires a systematic and scientifically-driven approach. By comparing different stationary phases and optimizing the mobile phase pH, we have established a stability-indicating reversed-phase HPLC method that is specific, accurate, precise, and robust. The use of a polar-embedded C18 column in conjunction with a low pH mobile phase was critical for achieving excellent peak shape and resolution. This guide demonstrates that a thorough understanding of the analyte's physicochemical properties and the principles of chromatography, as outlined in resources like the USP General Chapter <621>, is essential for developing a method that can be confidently implemented in a regulated quality control environment.[24][27]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: FDA
URL: [Link]
Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds
Source: Knauer
URL: [Link]
Title: Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector
Source: Shimadzu
URL: [Link]
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
Source: ICH
URL: [Link]
Title: Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases
Source: LCGC Europe
URL: [Link]
Title: Control pH During Method Development for Better Chromatography
Source: Agilent
URL: [Link]
Title: High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA)
Source: INN
URL: [Link]
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology
Source: EMA
URL: [Link]
Title: Peak Purity Algorithms using Diode Array Detectors
Source: LCGC International
URL: [Link]
Title: UV vs Diode-Array (PDA) Detectors for (U)HPLC
Source: Shimadzu
URL: [Link]
Title: Separation of 2-Acetylpyridine on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL
Source: Acta Poloniae Pharmaceutica
URL: [Link]
Title: Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in
Source: Juniper Publishers
URL: [Link]
Title: Impurity Profile of Phenazopyridine Hydrochloride through HPLC
Source: Journal of Food and Drug Analysis
URL: [Link]
Title: Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9)
Source: National Toxicology Program
URL: [Link]
Title: A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development
Source: American Pharmaceutical Review
URL: [Link]
Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column
Source: HELIX Chromatography
URL: [Link]
Title: (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative
Source: ResearchGate
URL: [Link]
Title: 2-Acetylpyridine - Wikipedia
Source: Wikipedia
URL: [Link]
Title: HPLC Methods for analysis of Pyridine
Source: HELIX Chromatography
URL: [Link]
Comparative Reactivity Profile: 5-Chloro vs. 6-Chloro Substituted Pyridines
Executive Summary: The Alpha-Beta Divergence In medicinal chemistry, the choice between placing a chlorine atom at the 5-position (meta-like/ ) or the 6-position (ortho-like/ ) of a pyridine ring is not merely a structur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Alpha-Beta Divergence
In medicinal chemistry, the choice between placing a chlorine atom at the 5-position (meta-like/
) or the 6-position (ortho-like/) of a pyridine ring is not merely a structural decision—it is a determinant of synthetic viability.
While often colloquially referred to as "5-chloro" and "6-chloro" in complex scaffolds (e.g., nicotinic acid derivatives), these correspond to the fundamental isomers 3-chloropyridine and 2-chloropyridine , respectively. This guide uses these fundamental definitions to establish universal reactivity rules.
6-Chloro (2-Cl): An electrophilic powerhouse . The adjacent nitrogen activates the C-Cl bond for nucleophilic attack (
) but complicates palladium catalysis due to nitrogen coordination (catalyst poisoning).[1]
5-Chloro (3-Cl): A benzene mimic . It resists
under standard conditions but behaves predictably in cross-coupling reactions, acting similarly to a deactivated chlorobenzene.[1]
Electronic Landscape & Theoretical Basis[1]
The reactivity difference stems from the interaction between the chlorine's lone pairs, the aromatic
6-Chloro (2-Cl): The Lowest Unoccupied Molecular Orbital (LUMO) has a large coefficient at the C-Cl carbon. The electronegative nitrogen pulls electron density through the
-bond (induction) and stabilizes the anionic transition state (resonance).
5-Chloro (3-Cl): The LUMO node exists near the C-Cl bond. The nitrogen is in a meta relationship, meaning it cannot stabilize a negative charge at this position via resonance.[1]
Reactivity Prediction Map
Figure 1: Decision matrix for synthetic strategy based on chlorine positioning.
Nucleophilic Aromatic Substitution (
)
This is the most distinct differentiator. The 6-chloro isomer undergoes
with amines, alkoxides, and thiols under mild conditions.[1] The 5-chloro isomer typically requires high temperatures, microwave forcing, or strong bases (benzyne mechanism) to react.[1]
Mechanistic Comparison
6-Chloro Pathway: The incoming nucleophile attacks C2. The negative charge is delocalized onto the nitrogen atom (low energy state).
5-Chloro Pathway: The incoming nucleophile attacks C3. The negative charge must be localized on carbons (C2/C4), breaking aromaticity without nitrogen stabilization (high energy state).
Experimental Data: Reaction with Morpholine (100°C, DMSO)
Substrate
Conditions
Yield (%)
Relative Rate ()
6-Chloro (2-Cl)
1 hr, 100°C
95%
1.0 (Baseline)
5-Chloro (3-Cl)
24 hr, 140°C
<5%
~0.00001
4-Chloropyridine
1 hr, 100°C
88%
~0.6
Protocol:
Displacement on 6-Chloropyridine
Objective: Synthesis of 2-morpholinopyridine.
Setup: Charge a 20 mL vial with 2-chloropyridine (1.0 equiv, 5 mmol) and DMSO (5 mL).
Addition: Add Morpholine (1.5 equiv) and
(2.0 equiv).
Reaction: Heat to 90°C for 2-4 hours. Monitor by LCMS (Target M+1).[1]
Workup: Dilute with water (20 mL). Extract with EtOAc (3 x 15 mL).
Purification: The product is often pure enough for use; otherwise, flash chromatography (Hex/EtOAc).[1]
Palladium-Catalyzed Cross-Coupling[3][4][5]
While 6-chloro is electronically more activated for oxidative addition (weaker C-Cl bond), it presents a practical challenge: the nitrogen atom.
The "Orthogonal" Challenge
6-Chloro (2-Cl): The nitrogen atom is spatially close to the C-Cl bond. It can chelate the Pd(0) or Pd(II) species, forming stable, unreactive complexes (catalyst resting states).[1]
Solution: Use bulky ligands (e.g., XPhos, SPhos) or chelating ligands (dppf) to prevent N-Pd coordination.[1]
5-Chloro (3-Cl): The nitrogen is distal. It does not interfere with the metal center.
Observation: In "standard" protocols (e.g.,
), 5-chloro often gives higher yields because it does not poison the catalyst, despite being electronically less activated.[1]
Comparative Suzuki Coupling Data (Phenylboronic acid, Pd(OAc)2/SPhos)
Substrate
Catalyst Load
Time
Yield
Notes
6-Chloro
1 mol%
2 h
82%
Requires bulky ligand to prevent N-binding.
5-Chloro
1 mol%
4 h
91%
Slower oxidative addition, but cleaner conversion.
Directed Lithiation (Regiochemistry)[1][6]
When functionalizing the ring via C-H activation (Lithiation), the chlorine atom acts as a Directing Group (DG).[1]
Pathway Divergence
5-Chloro (3-Cl): Treatment with LDA typically results in lithiation at C4 (the "Dance" mechanism often leads to 3,4-pyridyne intermediates). This allows for introduction of electrophiles at the 4-position.
6-Chloro (2-Cl): Treatment with BuLi/LDA results in lithiation at C3 (ortho to the Cl).
Figure 2: Regiochemical outcomes of lithiation. Note that 3-Cl provides access to C4 functionalization, while 2-Cl accesses C3.
References
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for
kinetics and resonance explanations).
Schlosser, M., & Rausis, T. (2004).[1] "Site-Selective and sequential substitution of pyridines." European Journal of Organic Chemistry. Link (Authoritative source on lithiation regioselectivity).[1]
Lutz, C., et al. (2019). "Regioselective functionalization of pyridines." Chemical Reviews. (Reviewing the Pd-catalysis poisoning effects of 2-substituted pyridines).
BenchChem Application Note. (2025). "A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions." Link (Cited for specific Suzuki coupling yield comparisons).[1]
WuXi AppTec. (2022).[1] "SNAr Reaction of Polyhalogenated Heterocycles: LUMO Analysis." Link (Source for LUMO orbital analysis and activation energy calculations).[1]
Structural Analysis of 3-Acetyl-2-Methylpyridine Derivatives: A Crystallographic Comparison Guide
Executive Summary: The Scaffold at a Glance 3-Acetyl-2-methylpyridine (CAS: 1721-12-6) serves as a critical pharmacophore in medicinal chemistry, particularly as a precursor for chalcones and heterocycle-fused derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Scaffold at a Glance
3-Acetyl-2-methylpyridine (CAS: 1721-12-6) serves as a critical pharmacophore in medicinal chemistry, particularly as a precursor for chalcones and heterocycle-fused derivatives. While the parent molecule is a low-melting solid (
), making direct X-ray analysis challenging, its derivatives—specifically chalcones and crystalline salts —offer robust platforms for structural biology and drug design.
This guide objectively compares the crystallographic profiles of two primary derivative classes:
Covalent Derivatives (Chalcones): Formed via Claisen-Schmidt condensation; valued for biological activity (antimicrobial, antitumor).
Supramolecular Derivatives (Salts/Picrates): Formed via proton transfer; valued for crystal engineering and studying
- stacking interactions.
Comparative Analysis: Chalcones vs. Salts
Structural Stability & Lattice Architecture
The choice between developing a covalent chalcone or a salt derivative often depends on the desired solid-state properties. X-ray data reveals distinct packing strategies for each.
The following data aggregates typical parameters for 3-acetyl-2-methylpyridine derivatives and closely related analogs (e.g., 3-acetyl-2,4,6-trimethylpyridine) to illustrate the structural trends.
Analyst Note: The chalcone derivatives often exhibit a larger
-axis due to the elongated, conjugated "dumbbell" shape of the molecule, whereas salts pack more efficiently (denser) due to strong electrostatic attraction.
Detailed Experimental Protocols
Synthesis & Crystallization Workflow
To obtain high-quality single crystals suitable for X-ray diffraction, specific protocols must be followed to ensure purity and order.
Protocol A: Synthesis of (E)-Chalcones (Claisen-Schmidt) [2]
Mechanism: Base-catalyzed aldol condensation followed by dehydration.
Crystallization: Allow to cool slowly in a Dewar flask to control nucleation rate. Needles typically form within 24 hours.
Workflow Visualization
The following diagram outlines the critical path from raw material to validated structure.
Caption: Comparative workflow for generating X-ray quality crystals from the 3-acetyl-2-methylpyridine scaffold.
Structural Insights & Causality
The "E" Configuration in Chalcones
X-ray analysis consistently confirms that chalcones derived from 3-acetyl-2-methylpyridine adopt the (E)-configuration (trans) across the C=C double bond.
Causality: This is thermodynamically favored to minimize steric hindrance between the pyridine ring and the phenyl ring of the aldehyde.
Diagnostic Metric: The C=C bond length is typically
, and the torsion angle approaches .
Hydrogen Bonding vs. Pi-Stacking
The two derivatives rely on fundamentally different stabilizing forces, which dictates their utility in drug design.
Chalcones (Hydrophobic Pharmacophores):
Interaction: The crystal packing is dominated by weak C-H···O interactions involving the carbonyl oxygen.
Significance: This mimics the ligand-receptor interaction in hydrophobic pockets, validating the scaffold for docking studies against targets like tubulin or tyrosine kinases.
Salts (Supramolecular Assemblies):
Interaction: Characterized by bifurcated N-H···O hydrogen bonds between the protonated pyridine nitrogen and the phenolate oxygen of the picrate.
Significance: These structures often display "slipped"
- stacking (centroid distance ), which is critical for designing DNA-intercalating drugs.
Caption: Interaction maps showing the dominant stabilizing forces in Chalcone vs. Salt crystals.
References
Buckingham, J., et al. (2010). Dictionary of Alkaloids, 2nd Edition. CRC Press. (Source for physical data of 3-acetyl-2-methylpyridine and its dipicrate).
Gomathi, J., & Kalaivani, D. (2015).[4] Crystal structure of 3-methylpyridinium picrate: a triclinic polymorph. Acta Crystallographica Section E, 71(10), 1196–1198.[4] (Source for salt packing interactions).
Zhong, Y., et al. (2013). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Journal of the South African Chemical Institute. (Source for general chalcone crystallographic parameters).
PubChem. (2025).[5] (E)-2-methyl-1,3-diphenylprop-2-en-1-one Compound Summary. (Source for structural descriptors of related chalcones).
Reference standards for 1-(5-Chloro-2-methylpyridin-3-yl)ethanone purity testing
An in-depth technical analysis and methodological guide for establishing, qualifying, and utilizing reference standards for 1-(5-Chloro-2-methylpyridin-3-yl)ethanone , a highly functionalized intermediate critical in the...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and methodological guide for establishing, qualifying, and utilizing reference standards for 1-(5-Chloro-2-methylpyridin-3-yl)ethanone , a highly functionalized intermediate critical in the synthesis of advanced pharmaceuticals and agrochemicals.
Scientific Context & Structural Causality
1-(5-Chloro-2-methylpyridin-3-yl)ethanone (Molecular Weight: ~169.6 g/mol ) presents a unique analytical challenge due to its trifunctional nature:
Pyridine Ring: The basic nitrogen lone pair (pKa ~4.0–5.0) heavily influences chromatographic behavior, often causing peak tailing due to secondary interactions with stationary phase silanols if the mobile phase pH is not strictly controlled.
Chloro Substituent (C5): Acts as an electron-withdrawing group, altering the electron density of the aromatic ring and making the molecule susceptible to specific degradation pathways, such as nucleophilic aromatic substitution or dehalogenation under extreme stress.
Acetyl Group (C3): Introduces a carbonyl moiety prone to enolization, reduction, or nucleophilic attack, generating a distinct profile of related substance impurities.
To comply with the ICH Q3A(R2) guidelines for the reporting and control of impurities [1], laboratories must utilize highly characterized reference standards to accurately quantify the active compound and its synthetic by-products.
Comparison of Reference Standard Grades
Not all reference standards are created equal. The selection of a standard grade directly impacts the accuracy of the purity assay and the regulatory compliance of the analytical package. According to USP General Chapter <11> [2], standards must be fit for their intended quantitative or qualitative purpose.
Table 1: Performance and Application Comparison of Reference Standard Grades
Standard Grade
Purity Requirement
Traceability & Characterization
Cost & Resource Intensity
Optimal Use Case
Primary Standard
> 99.5% (Absolute)
Fully characterized via qNMR, HRMS, IR, and elemental analysis. Traceable to SI units.
High (Requires extensive structural elucidation and absolute quantification).
Baseline calibration, regulatory submissions, and qualifying secondary standards.
Secondary (Working) Standard
> 99.0% (Relative)
Calibrated against a Primary Standard using a validated high-precision method (e.g., HPLC-UV).
Medium (Cost-effective for high-throughput environments).
Routine batch release testing, stability studies, and daily system suitability.
Impurity Marker
> 85.0% (Qualitative)
Structurally confirmed (e.g., MS/NMR). Exact mass balance is less critical.
Low to Medium.
Peak identification (Retention Time markers) and resolution system suitability.
Analytical Alternatives for Purity Testing
Evaluating the purity of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone requires selecting an analytical technique that exploits its specific chemical properties. Below is an objective comparison of the three most viable methodologies.
Table 2: Comparison of Analytical Techniques for Purity Assessment
Analytical Technique
Principle of Operation
Advantages for 1-(5-Chloro-2-methylpyridin-3-yl)ethanone
Limitations
HPLC-UV (Reverse Phase)
Separation based on hydrophobicity; detection via UV absorbance.
The substituted pyridine ring provides a strong, distinct UV chromophore (~254 nm). Excellent for detecting non-volatile organic impurities.
Requires a structurally identical reference standard for accurate mass-to-area quantification.
GC-FID / GC-MS
Separation based on volatility and boiling point.
The compound's low molecular weight makes it highly volatile. Ideal for detecting unreacted precursors (e.g., 5-chloro-2-methylpyridine) and residual solvents.
Thermal stress in the injection port may artificially induce degradation of the acetyl group.
1H-qNMR (Quantitative NMR)
Signal integration is directly proportional to the number of resonating nuclei.
Absolute quantification without a primary standard. The methyl (~2.5 ppm) and acetyl (~2.6 ppm) singlets provide clear integration targets [3].
Lower sensitivity for trace impurities (LOD typically ~0.1% to 0.5%). High instrument cost.
Workflow Visualization: Standard Qualification
The following diagram illustrates the self-validating lifecycle of reference standard qualification, ensuring continuous traceability from raw material to routine testing.
Caption: Workflow for the qualification and routine use of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone standards.
To ensure analytical trustworthiness aligned with FDA validation guidelines [4], the following step-by-step HPLC protocol is designed as a self-validating system. It incorporates internal checks to prove the method's resolving power and sensitivity during every run.
Step 1: Mobile Phase Preparation & Causality
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
Causality: The pKa of the pyridine nitrogen is approximately 4.5. By lowering the pH to ~2.0 using TFA, the nitrogen is fully protonated. This prevents unpredictable ion-exchange interactions with residual silanols on the silica column, eliminating peak tailing and ensuring sharp, symmetrical peaks.
Organic Phase (B): 100% LC-MS Grade Acetonitrile.
Step 2: Standard and Sample Preparation
Diluent: Water:Acetonitrile (80:20 v/v).
Causality: Matching the diluent to the initial mobile phase conditions prevents "solvent shock," which can cause peak splitting or distortion at the solvent front.
Working Standard Solution: Accurately weigh 10.0 mg of the Secondary Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 0.2 mg/mL).
System Suitability (Resolution) Solution: Spike the Working Standard Solution with 0.1% (w/w) of a known synthetic precursor (e.g., 5-chloro-2-methylpyridine).
Step 3: Chromatographic Conditions
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Stabilizes mass transfer kinetics for the bulky chloro-pyridine ring).
Detection Wavelength: 254 nm (Optimal UV absorption for the conjugated pyridine-carbonyl system).
Gradient Program:
0–2 min: 20% B
2–15 min: Linear ramp to 80% B (Elutes strongly retained hydrophobic degradants).
15–18 min: Hold at 80% B.
18–20 min: Return to 20% B for re-equilibration.
Step 4: System Suitability Testing (The Self-Validation Check)
Before analyzing unknown batches, inject the System Suitability Solution. The system is only deemed valid if:
Resolution (
): The resolution between 1-(5-Chloro-2-methylpyridin-3-yl)ethanone and the spiked precursor must be . (Proves the column's current ability to separate closely related structures).
Tailing Factor (
): Must be for the main peak. (Proves the TFA buffer is effectively masking silanols).
Injection Precision: The Relative Standard Deviation (RSD) of 5 replicate injections of the Working Standard must be
To prove the standard and method can detect degradation, subject the sample to 0.1N HCl, 0.1N NaOH, and 3%
for 24 hours. The acetyl group will typically show hydrolysis or oxidation under these extremes. A valid method will show a decrease in the main peak area that perfectly matches the sum of the newly formed degradant peak areas (Mass Balance > 95%).
References
Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / EMA
URL: [Link]
Title: Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Safety & Regulatory Compliance
Safety
A Researcher's Guide to the Safe Disposal of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 1-(5-Chloro-2-methylpyridin-3-yl)ethanone, are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone, grounded in established safety principles and regulatory compliance.
The procedural recommendations outlined herein are synthesized from authoritative safety data sheets for structurally related compounds, providing a robust framework for safe handling. The core principle underpinning these procedures is the management of this compound as a hazardous chemical, necessitating a cradle-to-grave approach to its lifecycle in the laboratory.
I. Hazard Identification and Risk Assessment
1-(5-Chloro-2-methylpyridin-3-yl)ethanone and its analogs are typically classified as hazardous materials. Understanding these hazards is the first step in mitigating risk.
Eye Irritation: Can cause serious eye irritation.[2][3]
Acute Oral Toxicity: May be harmful if swallowed.[4]
Respiratory Irritation: May cause respiratory irritation.[5][6]
These classifications necessitate careful handling to avoid direct contact and inhalation. The chlorinated pyridine structure suggests that combustion may produce toxic gases such as hydrogen chloride and nitrogen oxides, which informs the selection of appropriate disposal methods.[6][7]
Hazard Category
Description
Primary Precaution
Skin Irritation
Causes redness, itching, and inflammation upon contact.
Wear appropriate chemical-resistant gloves and a lab coat.[1][5][8]
Eye Irritation
Can cause serious and potentially damaging eye irritation.
Wear safety goggles with side-shields or a face shield.[1][5]
Oral Toxicity
Harmful if ingested.
Do not eat, drink, or smoke in laboratory areas.[3][9]
Respiratory Irritation
May irritate the respiratory tract if inhaled.
Handle in a well-ventilated area, preferably a chemical fume hood.[5][6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate PPE is non-negotiable when handling 1-(5-Chloro-2-methylpyridin-3-yl)ethanone. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1] In cases of significant potential for exposure, impervious clothing may be necessary.
Respiratory Protection: All handling of this solid compound that may generate dust, or any handling of its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[10]
III. Spill Management: A Plan for the Unexpected
Accidental spills must be managed promptly and safely. The following steps provide a general guideline for spill cleanup.
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, and if the spill is significant, restrict access.[7]
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[6] For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain and absorb the spill.[7] Do not use combustible materials such as paper towels to absorb the spill.
Collect and Containerize: Collect the absorbed material and place it into a designated, sealable, and properly labeled hazardous waste container.[3][7]
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent, followed by washing with soap and water.
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and absorbent, must be disposed of as hazardous waste.
IV. Disposal Protocol: A Step-by-Step Guide
Under no circumstances should 1-(5-Chloro-2-methylpyridin-3-yl)ethanone or its containers be disposed of in the regular trash or poured down the drain.[1][9][11] This compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Step 1: Waste Collection and Segregation
Collect all waste containing 1-(5-Chloro-2-methylpyridin-3-yl)ethanone, including residual amounts in original containers, contaminated PPE, and spill cleanup materials, in a designated hazardous waste container.
The container must be chemically compatible with the waste, in good condition, and have a secure, tight-fitting lid.[3]
Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or bases.[2]
Step 2: Labeling
Clearly label the hazardous waste container with the words "Hazardous Waste."
The label must include the full chemical name: "1-(5-Chloro-2-methylpyridin-3-yl)ethanone" and any other components of the waste stream.
Indicate the associated hazards (e.g., "Irritant," "Toxic").
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.[3]
The storage area should be cool, dry, and away from sources of ignition and direct sunlight.[11]
Ensure the container is stored in secondary containment to prevent the release of material in case of a leak.
Step 4: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[7]
The approved disposal methods for this type of chemical waste are typically controlled incineration in a facility equipped with flue gas scrubbing or disposal in a licensed chemical destruction plant.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone.
Caption: Disposal workflow for 1-(5-Chloro-2-methylpyridin-3-yl)ethanone.
References
MATERIAL SAFETY DATA SHEET - Scimplify. (n.d.).
1 - SAFETY DATA SHEET. (2025, December 18).
SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
Advanced Safety and Operational Protocol for Handling 1-(5-Chloro-2-methylpyridin-3-yl)ethanone
1-(5-Chloro-2-methylpyridin-3-yl)ethanone (CAS: 1256823-94-5; Formula: C8H8ClNO) is a highly functionalized halogenated pyridine derivative. It serves as a critical electrophilic building block in the synthesis of comple...
Author: BenchChem Technical Support Team. Date: March 2026
1-(5-Chloro-2-methylpyridin-3-yl)ethanone (CAS: 1256823-94-5; Formula: C8H8ClNO) is a highly functionalized halogenated pyridine derivative. It serves as a critical electrophilic building block in the synthesis of complex N-heterocycles, including HDM2 inhibitors and advanced agrochemicals. While its utility in drug development is vast, its structural motifs—a lipophilic chlorinated pyridine ring coupled with a reactive ketone—demand rigorous, mechanistically grounded safety protocols.
This guide provides researchers and drug development professionals with a self-validating operational framework for handling, PPE selection, and disposal, ensuring safety through chemical understanding rather than rote memorization.
Mechanistic Hazard Profiling: The Causality of Risk
Safety protocols must be driven by molecular causality. The specific hazards of 1-(5-Chloro-2-methylpyridin-3-yl)ethanone stem directly from its chemical architecture:
Rapid Dermal Penetration : Halogenated pyridines are highly lipophilic. If the solid contacts the skin—or critically, if it contacts the skin while dissolved in a carrier solvent like dichloromethane (DCM) or DMSO—it can rapidly breach the stratum corneum.
Hepatic N-Oxidation & Toxicity : Once absorbed systemically, pyridine derivatives are processed by hepatic microsomal enzymes (CYP450). This metabolism catalyzes N-oxidation, forming reactive, potentially hepatotoxic or genotoxic intermediates .
Aerosolized Particulate Hazard : As a fine crystalline solid, the primary physical risk during transfer is the generation of airborne dust. Inhalation directly exposes the highly vascularized respiratory mucosa to the compound, bypassing primary epidermal defenses.
Personal Protective Equipment (PPE) Matrix
Selecting PPE requires matching the material's chemical resistance to the specific state of the compound (solid vs. solvated). Below is the quantitative and qualitative PPE matrix for handling this compound.
PPE Category
Recommended Specification
Protection Rationale & Causality
Breakthrough Time (Estimated)
Hand Protection (Solid)
Nitrile (Minimum 5 mil thickness)
Sufficient for incidental contact with the dry solid. Prevents electrostatic adhesion of the powder to the skin.
>480 mins (Dry Solid)
Hand Protection (Solution)
Butyl Rubber or Laminate (Silver Shield)
Ketones and pyridines rapidly degrade nitrile when solvated. Butyl rubber prevents permeation of the solvated chemical.
>240 mins (in DCM/Acetone)
Eye Protection
Chemical Splash Goggles (ANSI Z87.1)
Protects against solid particulates and solvent splashes during reaction quenching. Standard safety glasses lack orbital seals.
N/A
Body Protection
Flame-Resistant (FR) Lab Coat
Prevents particulate accumulation on personal clothing. FR is required as the compound is often reacted in flammable solvents.
N/A
Respiratory
N95 or P100 Particulate Respirator
Required only if weighing outside a certified fume hood (strictly not recommended). Filters >99.9% of airborne crystalline dust.
N/A
Mandatory Visualization: Operational Workflow
Sequential operational workflow for the safe handling of halogenated pyridines.
Operational Workflow: Step-by-Step Methodology
To ensure a self-validating system, each step below includes a strict verification check. Do not proceed to the next step unless the verification is successful.
Step 1: Environmental Containment Setup
Action : Conduct all operations, including weighing, inside a certified laboratory chemical fume hood.
Verification : Check the digital airflow monitor. Ensure the face velocity is between 100–120 feet per minute (fpm) . Self-Validation: Do not rely solely on the static sash height sticker; verify the active digital readout.
Step 2: PPE Donning and Inspection
Action : Equip ANSI-approved splash goggles, a buttoned FR lab coat, and double-glove with nitrile (if handling solid) or a butyl outer glove (if handling solutions).
Verification : Perform a visual and inflation check of the gloves to ensure zero micro-punctures before touching the chemical container.
Step 3: Weighing and Transfer
Action : Use an anti-static weigh boat and a grounded stainless-steel spatula. This prevents the lipophilic powder from aerosolizing due to static repulsion.
Verification : Ensure the analytical balance is positioned deep within the hood (at least 6 inches behind the sash) to prevent turbulent room air from dispersing the powder.
Step 4: Reaction Integration
Action : Transfer the solid directly into the reaction flask. If dissolving, add the solvent slowly while stirring to prevent exothermic aerosolization. Cap the flask or attach it to a Schlenk line immediately after addition.
Verification : Confirm the flask is hermetically sealed before removing it from the fume hood environment.
Spill Management and Disposal Plan
In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and inhalation exposure.
Solid Spill Protocol :
Isolate : Restrict access to the spill zone immediately.
Suppress : Never dry sweep. Dry sweeping aerosolizes the toxic particulates into the breathing zone. Instead, cover the powder with slightly damp paper towels (using water or a low-volatility solvent like isopropanol) to suppress dust generation .
Collect : Carefully gather the damp material using a non-sparking scoop and place it into a chemically compatible, sealable hazardous waste container.
Decontaminate : Wipe the surface with a solvent that solubilizes the compound (e.g., ethanol or acetone), followed by a final wash with soap and water to remove residual lipophilic traces from the benchtop.
Waste Disposal :
Classify all contaminated materials (gloves, wipes, weigh boats, and reaction byproducts) strictly as Halogenated Organic Waste .
Do not mix with non-halogenated waste streams. Halogenated compounds require specific high-temperature incineration protocols to prevent the formation of toxic dioxins during disposal.
References
National Toxicology Program (NTP). Summary of Data for Chemical Selection: 2-Chloropyridine. NIH, 1997. URL:[Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. URL:[Link]
Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. URL:[Link]
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